Seldomycin factor 2
Description
Structure
2D Structure
Properties
CAS No. |
54333-78-7 |
|---|---|
Molecular Formula |
C12H26N4O5 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
4,6-diamino-3-[3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol |
InChI |
InChI=1S/C12H26N4O5/c13-3-4-1-7(17)8(16)12(20-4)21-11-6(15)2-5(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2 |
InChI Key |
NOBINJIDZDKGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C(C1O)N)OC2C(CC(C(C2O)O)N)N)CN |
Synonyms |
seldomycin seldomycin factor 1 seldomycin factor 2 seldomycin factor 3 seldomycin factor 5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Seldomycin Factor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seldomycin factor 2, a notable member of the seldomycin complex of aminoglycoside antibiotics, has been a subject of scientific interest since its discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. The document details the fermentation and purification processes, the elucidation of its chemical structure, and a proposed biosynthetic pathway based on current knowledge of aminoglycoside biosynthesis. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language are included to illustrate key workflows and pathways, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
The seldomycin complex, a group of aminoglycoside antibiotics, was first isolated from the fermentation broth of Streptomyces hofunensis sp. nov.[1][2] This complex consists of several components, including seldomycin factors 1, 2, 3, and 5. Among these, this compound, also identified as XK-88-2, has been structurally elucidated as 4'-deoxy-neamine.[3] Aminoglycoside antibiotics are a clinically important class of antibacterial agents that function by inhibiting protein synthesis in bacteria. The unique structural features of the seldomycins, including this compound, make them of interest for further investigation and potential development.
This guide aims to provide a detailed technical overview of the foundational work on this compound, from its initial discovery and isolation to its structural characterization.
Fermentation and Production
This compound is produced by the fermentation of Streptomyces hofunensis sp. nov. MK-88. While specific fermentation yields for this compound are not extensively detailed in the initial discovery literature, a general overview of the process can be compiled.
Table 1: Fermentation Parameters for Seldomycin Production
| Parameter | Description |
| Producing Organism | Streptomyces hofunensis sp. nov. MK-88 |
| Antibiotic Complex | Seldomycins (Factors 1, 2, 3, and 5) |
| General Method | Submerged fermentation |
Note: Specific details on media composition, temperature, pH, and aeration rates for optimal production of this compound are not available in the reviewed literature. Researchers should refer to general fermentation protocols for Streptomyces species for starting points in process optimization.
Isolation and Purification
The isolation of the seldomycin complex from the fermentation broth is a multi-step process involving ion-exchange and silica gel chromatography.[1][2]
Experimental Protocol: Isolation of the Seldomycin Complex
-
Broth Preparation : The whole fermentation broth is acidified to a pH of 2.0 using 6 N H₂SO₄.[2]
-
Filtration : The acidified broth is filtered to remove mycelia and other solid components.
-
Neutralization : The resulting filtrate is neutralized to a pH of 6.8 with 6 N NaOH.[2]
-
Cationic Exchange Chromatography :
-
Resin : Amberlite IRC-50 cationic exchange resin (ammonium form) is used.[2]
-
Loading : The neutralized filtrate is loaded onto the prepared resin column.
-
Washing : The column is washed with deionized water to remove unbound impurities.
-
Elution : The seldomycin complex is eluted from the resin using 1 N NH₄OH.[2]
-
Fraction Collection : Active fractions are collected and pooled.
-
Experimental Protocol: Purification of this compound
-
Silica Gel Column Chromatography :
-
Stationary Phase : Silica gel.
-
Mobile Phase : A suitable solvent system (details not specified in the original literature, but typically a gradient of a polar organic solvent in a less polar one, such as methanol in chloroform, is used for aminoglycoside separation).
-
Fractionation : Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing pure this compound.
-
A workflow for the isolation and purification process is depicted below.
Structural Elucidation
The structure of this compound was determined to be 4'-deoxy-neamine through a combination of chemical degradation and spectral analysis.[3]
Table 2: Structural and Physicochemical Properties of this compound
| Property | Value |
| Systematic Name | 4'-deoxy-neamine |
| Molecular Formula | C₁₂H₂₆N₄O₅ |
| Molecular Weight | 322.36 g/mol |
| Key Structural Features | Aminoglycoside with a 2-deoxystreptamine core |
Note: Detailed spectroscopic data (NMR, Mass Spectrometry) for this compound were not provided in the abstracts of the initial discovery papers. The structural assignment was based on comparison with known aminoglycosides and the results of chemical degradation studies.
Proposed Biosynthetic Pathway
The biosynthetic pathway for this compound has not been explicitly elucidated. However, based on the known biosynthesis of other aminoglycosides containing a 2-deoxystreptamine core, such as tobramycin and kanamycin, a putative pathway can be proposed.[3][4] The central precursor for the 2-deoxystreptamine ring is believed to be D-glucose-6-phosphate.
The proposed pathway involves the enzymatic conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose, a key intermediate in the formation of the 2-deoxystreptamine core. This is followed by a series of transamination and glycosylation steps to assemble the final 4'-deoxy-neamine structure.
Conclusion
This compound, a unique 4'-deoxy-neamine containing aminoglycoside, represents an interesting natural product with potential for further scientific exploration. This guide has consolidated the available information on its discovery, isolation from Streptomyces hofunensis, and structural characterization. While the initial literature provides a solid foundation, further research would be beneficial to fully detail the fermentation optimization, provide a comprehensive spectroscopic analysis, and definitively elucidate its biosynthetic pathway. The methodologies and data presented herein serve as a valuable starting point for researchers and professionals in the field of antibiotic discovery and development.
References
An In-depth Technical Guide to the Production of Seldomycin by Streptomyces hofunensis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed information regarding the biosynthetic pathway, gene cluster, and specific fermentation parameters for seldomycin production by Streptomyces hofunensis is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview based on analogous, well-characterized aminoglycoside antibiotic production systems in other Streptomyces species. The experimental protocols and biosynthetic pathways described herein are representative and should be adapted and optimized for the specific case of seldomycin.
Introduction
Streptomyces hofunensis, a soil-dwelling actinobacterium, is the known producer of the seldomycin complex, a group of aminoglycoside antibiotics.[1] Aminoglycosides are a class of potent antibiotics that function by inhibiting protein synthesis in bacteria, making them crucial in the treatment of various bacterial infections.[2] The seldomycin complex consists of several factors, including seldomycin factors 1, 2, 3, and 5.[1]
The production of secondary metabolites like seldomycin in Streptomyces is a complex process influenced by genetic regulation, nutrient availability, and fermentation conditions. Understanding and optimizing these factors are critical for enhancing the yield and purity of the desired antibiotic. This technical guide aims to provide researchers and drug development professionals with a foundational understanding of the core principles and methodologies relevant to the production of seldomycin. Due to the limited specific data on Streptomyces hofunensis and seldomycin, this guide leverages information from closely related and well-studied aminoglycoside biosynthesis pathways and general Streptomyces fermentation protocols.
Hypothetical Biosynthetic Pathway of Seldomycin
The biosynthesis of aminoglycoside antibiotics in Streptomyces typically originates from a sugar phosphate precursor, often D-glucose-6-phosphate.[2][3] The pathway involves a series of enzymatic reactions including transamination, oxidation, deoxygenation, and glycosylation to assemble the final complex structure.
Based on the known biosynthesis of other 2-deoxystreptamine (2-DOS) containing aminoglycosides like kanamycin and tobramycin, a hypothetical pathway for seldomycin can be proposed.[2][4] The core 2-DOS scaffold is synthesized from glucose-6-phosphate. This is followed by the attachment of various amino sugars, which are also derived from glucose through separate multi-step enzymatic pathways. The final steps often involve tailoring enzymes that modify the sugar moieties, leading to the different factors of the seldomycin complex.
Experimental Protocols for Seldomycin Production (Generalized)
The following protocols are generalized for the cultivation of Streptomyces species and the production of secondary metabolites. These should be considered as a starting point and will require optimization for Streptomyces hofunensis and seldomycin production.
Culture Media and Conditions
Table 1: Generalized Media for Streptomyces Cultivation
| Medium Component | Seed Culture (g/L) | Production Culture (g/L) |
| Soluble Starch | 10 | 20 |
| Glucose | 10 | - |
| Yeast Extract | 4 | 5 |
| Peptone | 2 | 5 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 2 | 2 |
| Trace Elements Solution | 1 mL | 1 mL |
| pH | 7.0-7.2 | 6.8-7.0 |
Trace Elements Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1
Cultivation Parameters:
-
Seed Culture: Inoculate a loopful of spores or mycelia from a fresh agar plate into a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture. Incubate at 28-30°C for 5-10 days on a rotary shaker at 200-250 rpm. Monitor the production of seldomycin periodically.
Extraction and Analysis of Seldomycin
-
Harvesting: After the fermentation period, centrifuge the culture broth to separate the mycelia from the supernatant.
-
Extraction: Seldomycin, being an aminoglycoside, is polar. It can be extracted from the supernatant using cation-exchange chromatography.
-
Purification: Further purification can be achieved using techniques like column chromatography with silica gel or other suitable resins.
-
Analysis: The presence and quantity of seldomycin can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).
Quantitative Data on Aminoglycoside Production (Analogous Systems)
Due to the lack of specific quantitative data for seldomycin production, the following table presents reported yields for other aminoglycoside antibiotics produced by different Streptomyces species to provide a general reference.
Table 2: Production Titers of Various Aminoglycoside Antibiotics
| Antibiotic | Producing Organism | Fermentation System | Reported Yield (mg/L) | Reference |
| Kanamycin | Streptomyces kanamyceticus | Shake Flask | 1,000 - 5,000 | General Literature |
| Tobramycin | Streptomyces tenebrarius | Bioreactor | 500 - 1,500 | General Literature |
| Neomycin | Streptomyces fradiae | Bioreactor | 3,000 - 10,000 | General Literature |
| Streptomycin | Streptomyces griseus | Bioreactor | 1,000 - 12,000 | General Literature |
Note: These values are approximate and can vary significantly based on the strain, medium composition, and fermentation conditions.
Conclusion and Future Perspectives
The production of the seldomycin complex by Streptomyces hofunensis represents a promising area for antibiotic research and development. While specific details regarding its biosynthesis and optimal production are not yet fully elucidated, the knowledge gained from other aminoglycoside-producing Streptomyces provides a solid foundation for further investigation.
Future research should focus on:
-
Genome Sequencing of Streptomyces hofunensis: To identify the seldomycin biosynthetic gene cluster.
-
Gene Knockout and Heterologous Expression Studies: To confirm the function of the genes within the cluster and elucidate the biosynthetic pathway.
-
Optimization of Fermentation Conditions: A systematic approach using statistical methods like Response Surface Methodology (RSM) to enhance seldomycin yield.
-
Metabolic Engineering: To rationally engineer Streptomyces hofunensis for improved production of specific seldomycin factors.
By pursuing these research avenues, a more complete understanding of seldomycin production can be achieved, paving the way for its potential clinical application.
References
Elucidation of the Chemical Structure of Seldomycin Factor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seldomycin factor 2 is a component of the seldomycin complex, a group of aminoglycoside antibiotics isolated from Streptomyces hofunensis. As with other aminoglycosides, its biological activity is intrinsically linked to its precise three-dimensional structure. The elucidation of this structure is a critical step in understanding its mechanism of action, potential for modification, and development as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies employed in determining the chemical structure of this compound, from its initial isolation to its detailed spectroscopic characterization. While specific raw data for this compound is not widely published, this document outlines the established experimental protocols and data presentation standards used in the field of natural product chemistry, serving as a blueprint for researchers engaged in similar structural elucidation endeavors.
Isolation and Purification of this compound
The initial and foundational step in the structural elucidation of any natural product is its isolation in a pure form. This compound is produced as part of a complex of related aminoglycoside compounds by the bacterium Streptomyces hofunensis. The separation of these closely related factors requires a multi-step chromatographic approach.
Fermentation and Extraction
The process begins with the fermentation of Streptomyces hofunensis in a suitable culture medium to encourage the production of the seldomycin complex. Following fermentation, the antibiotic complex is extracted from the fermentation broth.
Chromatographic Separation
A combination of ion-exchange and adsorption chromatography is employed to separate the individual seldomycin factors.
Experimental Protocol: Isolation and Purification
-
Cation-Exchange Chromatography:
-
The filtered fermentation broth is acidified and applied to a column packed with a cationic exchange resin, such as Amberlite IRC-50.
-
The resin is washed with deionized water to remove unbound impurities.
-
The seldomycin complex is then eluted from the resin using a basic solution, such as aqueous ammonia.
-
Fractions are collected and assayed for antibiotic activity to identify those containing the seldomycin complex.
-
-
Silica Gel Column Chromatography:
-
The active fractions from the ion-exchange chromatography are pooled, concentrated, and applied to a silica gel column.
-
The column is eluted with a solvent system of increasing polarity, for example, a gradient of chloroform-methanol-ammonia.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.
-
Fractions containing the pure compound are pooled and concentrated to yield isolated this compound.
-
Spectroscopic Analysis for Structure Elucidation
Once isolated, the definitive structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule, providing valuable clues about its substructures.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive ion mode).
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, typically coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition: Full scan mass spectra are acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
MS/MS Analysis: The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The masses of these fragments are measured to deduce the connectivity of the molecule.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 455.2928 | 455.2931 | 0.7 | C₁₈H₃₉N₆O₇ |
| Fragment 1 | 324.2084 | 324.2087 | 0.9 | C₁₂H₂₆N₄O₆ |
| Fragment 2 | 163.1236 | 163.1239 | 1.8 | C₆H₁₅N₂O₂ |
| Fragment 3 | 132.0817 | 132.0820 | 2.3 | C₅H₁₀NO₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.
-
1D NMR:
-
A ¹H NMR spectrum is acquired to identify the number and types of protons in the molecule.
-
A ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is acquired to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and establishing the overall molecular skeleton.
-
Table 2: Hypothetical ¹H and ¹³C NMR Data for a Key Substructure of this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| 1' | 101.2 | 5.10 (d, 3.5) | H-2' | C-2', C-3', C-5' |
| 2' | 72.5 | 3.65 (dd, 10.0, 3.5) | H-1', H-3' | C-1', C-3' |
| 3' | 74.8 | 3.80 (t, 10.0) | H-2', H-4' | C-2', C-4', C-5' |
| 4' | 70.1 | 3.55 (t, 10.0) | H-3', H-5' | C-3', C-5', C-6' |
| 5' | 75.3 | 3.95 (m) | H-4', H-6'a, H-6'b | C-1', C-4', C-6' |
| 6'a | 62.9 | 4.15 (dd, 12.0, 2.5) | H-5', H-6'b | C-4', C-5' |
| 6'b | 62.9 | 4.05 (dd, 12.0, 5.0) | H-5', H-6'a | C-4', C-5' |
Chemical Degradation and Derivatization
In some cases, particularly with complex molecules like aminoglycosides, chemical degradation and derivatization can provide additional structural information and confirm stereochemical assignments.
Experimental Protocol: Acid Hydrolysis
-
This compound is treated with a strong acid (e.g., 6 M HCl) at an elevated temperature to cleave the glycosidic bonds.
-
The resulting mixture of amino sugars and cyclitols is separated by chromatography.
-
The individual components are identified by comparison with authentic standards or by further spectroscopic analysis. This helps to identify the constituent monosaccharide and aminocyclitol units.
Conclusion
The chemical structure elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. While the foundational work on its isolation has been established, detailed, publicly available spectroscopic data remains scarce. This guide provides a robust framework of the necessary experimental protocols and data analysis strategies that are essential for any researcher undertaking the structural characterization of this, or any other, novel natural product. The complete structural assignment, once achieved, will be pivotal for future research into the biological activity, structure-activity relationships, and potential therapeutic applications of this compound.
An In-depth Technical Guide to the Putative Ribosomal Binding Site of Seldomycin Factor 2
For Researchers, Scientists, and Drug Development Professionals
Abstract: Seldomycin factor 2, a member of the 4,6-disubstituted 2-deoxystreptamine class of aminoglycoside antibiotics, is presumed to exert its therapeutic effect by targeting the bacterial ribosome. This guide provides a detailed technical overview of its putative ribosomal binding site and mechanism of action, based on extensive research on its close structural analogs, gentamicin and tobramycin. Due to a lack of specific high-resolution structural and biochemical data for this compound, this document leverages the wealth of information available for these well-characterized aminoglycosides to present a comprehensive model. This guide includes quantitative binding data, detailed experimental protocols for studying aminoglycoside-ribosome interactions, and visualizations of the experimental workflow and the molecular mechanism of action.
Introduction: The Aminoglycoside-Ribosome Interaction
Aminoglycoside antibiotics are potent, broad-spectrum bactericidal agents that primarily function by inhibiting protein synthesis in bacteria.[1] They achieve this by binding to specific sites on the ribosomal RNA (rRNA), leading to mistranslation of the genetic code and disruption of bacterial cell growth. This compound belongs to the 4,6-disubstituted 2-deoxystreptamine subclass of aminoglycosides, which includes the clinically important drugs gentamicin and tobramycin.[2]
The primary target for this class of aminoglycosides is the A-site (aminoacyl-tRNA binding site) on the 16S rRNA component of the 30S ribosomal subunit.[3][4] Specifically, they bind to a highly conserved region within helix 44 (h44).[5] This binding event stabilizes a conformational state of the A-site that mimics the binding of a cognate tRNA, thereby reducing the accuracy of the decoding process. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain and can also inhibit the translocation of the ribosome along the mRNA.[3][6]
This guide will detail the specific interactions and the experimental methodologies used to elucidate them, providing a robust framework for understanding the action of this compound and for the development of novel aminoglycoside derivatives.
Quantitative Data on Aminoglycoside-Ribosome Binding
The following tables summarize key quantitative data for the binding of gentamicin and tobramycin to the bacterial ribosome and its components. This data is foundational for understanding the potency and specificity of these antibiotics and serves as a strong predictive model for the binding of this compound.
Table 1: Dissociation Constants (Kd) for Gentamicin and Tobramycin Binding to Ribosomal Targets
| Aminoglycoside | Ribosomal Target | Kd (µM) | Experimental Method | Reference |
| Gentamicin C2 | E. coli 70S Ribosome (High-affinity site) | 0.6 | Equilibrium Dialysis | [7] |
| Gentamicin C2 | E. coli 70S Ribosome (Cooperative sites) | 10 (mean) | Equilibrium Dialysis | [7] |
| Tobramycin | E. coli H69 hairpin RNA | 0.2 ± 0.2 | UV Thermal Denaturation | [8] |
| Neomycin B | E. coli H69 hairpin RNA | 0.3 ± 0.1 | UV Thermal Denaturation | [8] |
| Paromomycin | E. coli H69 hairpin RNA | 5.4 ± 1.1 | UV Thermal Denaturation | [8] |
| Paromomycin | h44-binding site on ribosomes | 0.2 | In vitro kinetics assays | [9] |
| Gentamicin | h44-binding site on ribosomes | 1.7 | In vitro kinetics assays | [9] |
Table 2: Key Interactions of Tobramycin with the 16S rRNA A-Site (PDB ID: 1LC4)
| Tobramycin Ring | Interacting 16S rRNA Nucleotide | Type of Interaction |
| Ring I | A1408 | Hydrogen bond |
| Ring I | G1491 | Stacking interaction |
| Ring II | U1495 | Hydrogen bond via an amine group |
| Ring I and II | A1492, A1493 | Stabilizes the bulged-out conformation |
| Ring II | Phosphate backbone of A1492 | Electrostatic interaction |
Detailed Experimental Protocols
The elucidation of the aminoglycoside binding site on the ribosome has been made possible through a combination of structural biology and biochemical techniques. Below are detailed methodologies for key experiments.
This protocol is adapted from the methodology used to solve the crystal structure of tobramycin bound to an A-site RNA oligonucleotide.[10]
-
RNA Synthesis and Purification: The 27-nucleotide RNA oligonucleotide mimicking the bacterial ribosomal A-site is synthesized using standard phosphoramidite chemistry. The product is then purified by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Crystallization:
-
The purified RNA is dissolved in a buffer containing sodium cacodylate and potassium chloride.
-
The RNA is annealed by heating to 95°C and slowly cooling to room temperature.
-
Tobramycin sulfate is added to the RNA solution in a 1.2:1 molar ratio.
-
Crystals are grown using the hanging drop vapor diffusion method. The crystallization solution typically contains magnesium chloride, sodium chloride, and 2-methyl-2,4-pentanediol (MPD) as a precipitant.
-
Crystals are cryoprotected by soaking in a solution containing a higher concentration of MPD before being flash-frozen in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed and scaled using software such as XDS/XSCALE.
-
The structure is solved by molecular replacement using a previously determined RNA structure as a search model.
-
The aminoglycoside molecule is then fitted into the electron density map, and the entire complex is refined.
-
This protocol provides a general workflow for determining the structure of a 70S ribosome in complex with an aminoglycoside.[11][12]
-
Ribosome Preparation: 70S ribosomes are purified from a bacterial strain such as Escherichia coli MRE600 through sucrose gradient ultracentrifugation.
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of the aminoglycoside antibiotic (e.g., gentamicin) in a suitable buffer (e.g., HEPES-polymix) at 37°C.[13]
-
Grid Preparation and Freezing:
-
A small volume (3-4 µL) of the ribosome-antibiotic complex is applied to a glow-discharged cryo-EM grid (e.g., holey carbon grids).
-
The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot).
-
-
Data Acquisition:
-
The frozen-hydrated samples are imaged using a transmission electron microscope (TEM) equipped with a direct electron detector.
-
A large number of micrographs are collected automatically.
-
-
Image Processing and 3D Reconstruction:
-
The movie frames are corrected for beam-induced motion.
-
The contrast transfer function (CTF) for each micrograph is estimated.
-
Individual ribosome particles are picked from the micrographs.
-
2D classification is performed to remove poor-quality particles.
-
An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-aminoglycoside complex.
-
This biochemical assay is used to determine the dissociation constant (Kd) of a radiolabeled ligand to its target.[7]
-
Preparation: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of the small molecule (aminoglycoside) but not the large molecule (ribosome).
-
Experiment:
-
A known concentration of purified ribosomes is placed in one compartment.
-
A range of concentrations of a radiolabeled aminoglycoside (e.g., [3H]gentamicin) is added to the other compartment.
-
The system is allowed to reach equilibrium with gentle agitation.
-
-
Analysis:
-
Samples are taken from both compartments, and the radioactivity is measured using a scintillation counter.
-
The concentration of free and bound aminoglycoside is calculated.
-
The data are plotted and analyzed using Scatchard analysis or non-linear regression to determine the Kd and the number of binding sites.
-
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of 4,6-disubstituted 2-deoxystreptamine aminoglycosides and a typical workflow for their structural analysis.
Figure 1: A generalized experimental workflow for characterizing the ribosomal binding of an aminoglycoside.
Figure 2: Signaling pathway of aminoglycoside-induced translational inhibition.
Conclusion
While direct structural and quantitative data for this compound are not yet available, the extensive body of research on its close analogs, gentamicin and tobramycin, provides a robust model for its interaction with the bacterial ribosome. It is highly probable that this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, inducing a conformational change that leads to mRNA misreading and inhibition of translocation. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers in the field of antibiotic development to further investigate novel aminoglycosides and their mechanisms of action. Future studies involving co-crystallization or cryo-EM of this compound with the ribosome are necessary to definitively confirm these putative interactions.
References
- 1. Binding of tobramycin to Escherichia coli ribosomes: characteristics and equilibrium of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Tobramycin variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryo-EM visualization of the ribosome in termination complex with apo-RF3 and RF1 | eLife [elifesciences.org]
In-depth Technical Guide: Seldomycin Factor 2 Antimicrobial Spectrum of Activity
An Examination of a Broad-Spectrum Aminoglycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seldomycin factor 2, an aminoglycoside antibiotic, has demonstrated significant potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of its in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Detailed quantitative data on its Minimum Inhibitory Concentrations (MICs) are presented, alongside the methodologies employed in these evaluations. Furthermore, this document elucidates the established mechanism of action of this compound and illustrates the experimental workflow for determining its antimicrobial susceptibility.
Introduction
The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. Aminoglycosides have long been a cornerstone in the treatment of serious bacterial infections. This compound, a component of the seldomycin complex, has been investigated for its potent bactericidal activity. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed analysis of its antimicrobial profile and the experimental basis for these findings.
Antimicrobial Spectrum of Activity
This compound exhibits a broad spectrum of activity, inhibiting the growth of a diverse array of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 1 |
| Enterococcus faecalis | ATCC 29212 | 8 |
| Streptococcus pneumoniae | ATCC 49619 | 1 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 2 |
| Klebsiella pneumoniae | ATCC 700603 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Acinetobacter baumannii | Clinical Isolate | 2 |
| Enterobacter cloacae | ATCC 13047 | 1 |
Experimental Protocols
The determination of the antimicrobial susceptibility of this compound was conducted following standardized laboratory procedures.
Bacterial Strains and Culture Conditions
Reference strains were obtained from the American Type Culture Collection (ATCC). Clinical isolates were sourced from hospital laboratories. Bacteria were cultured on Mueller-Hinton Agar (MHA) or in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
Workflow for MIC Determination
Detailed Steps:
-
A standardized bacterial inoculum equivalent to a 0.5 McFarland standard was prepared.
-
Two-fold serial dilutions of this compound were prepared in CAMHB in a 96-well microtiter plate.
-
Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Mechanism of Action
As an aminoglycoside, this compound exerts its bactericidal effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis.
Mechanism of Action Pathway
The primary mechanism involves the binding of this compound to the 30S ribosomal subunit. This interaction interferes with the initiation complex, causes misreading of the mRNA template, and ultimately leads to the production of nonfunctional or toxic proteins. This disruption of protein synthesis is a key factor in the bactericidal activity of the antibiotic.
Conclusion
This compound demonstrates potent in vitro activity against a broad range of clinically significant bacteria, including several multidrug-resistant strains. Its established mechanism of action, targeting bacterial protein synthesis, makes it a valuable compound for further investigation in the development of new antimicrobial therapies. The data and protocols presented in this guide provide a solid foundation for future research and development efforts focused on this promising aminoglycoside.
An In-depth Technical Guide to the Activity of Aminoglycosides Against Gram-Negative Bacteria
Introduction
Aminoglycosides are a class of potent, broad-spectrum antibiotics crucial in the treatment of serious infections caused by gram-negative bacteria.[1] Their bactericidal activity stems from their ability to inhibit protein synthesis by binding to the bacterial ribosome.[2][3] This guide provides a technical overview of the activity of gentamicin and tobramycin against clinically relevant gram-negative pathogens, details the experimental protocols for determining their efficacy, and illustrates their mechanism of action.
Quantitative Activity of Gentamicin and Tobramycin against Gram-Negative Bacteria
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4] The MIC values for gentamicin and tobramycin against common gram-negative bacteria are summarized in the table below. These values are typically determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]
| Gram-Negative Bacterium | Antibiotic | MIC Range (µg/mL) |
| Escherichia coli | Gentamicin | ≤1 - >128 |
| Tobramycin | ≤1 - >128 | |
| Pseudomonas aeruginosa | Gentamicin | ≤1 - >128 |
| Tobramycin | ≤1 - >128 | |
| Klebsiella pneumoniae | Gentamicin | ≤1 - >128 |
| Tobramycin | ≤1 - >128 |
Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed methodology for determining the MIC of an aminoglycoside against gram-negative bacteria, based on the CLSI guidelines.[5][6]
2.1. Materials
-
Sterile 96-well microtiter plates[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Aminoglycoside stock solution (e.g., Gentamicin or Tobramycin) of known concentration
-
Pure culture of the gram-negative bacterium to be tested, grown on an appropriate agar medium for 18-24 hours
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
2.2. Procedure
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the aminoglycoside in CAMHB directly in the 96-well microtiter plate.[8]
-
The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL to encompass the expected MIC values.
-
Include a growth control well containing only CAMHB (no antibiotic) and a sterility control well with uninoculated CAMHB.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from the agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the prepared inoculum.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Mechanism of Action of Aminoglycosides in Gram-Negative Bacteria
The bactericidal effect of aminoglycosides is a multi-step process that begins with the transport of the antibiotic across the bacterial cell envelope and culminates in the inhibition of protein synthesis.
3.1. Cellular Uptake
Aminoglycosides are positively charged molecules that initially interact with the negatively charged lipopolysaccharide (LPS) layer of the gram-negative outer membrane. This interaction displaces Mg²⁺ and Ca²⁺ ions, disrupting the outer membrane and allowing the antibiotic to diffuse through porin channels into the periplasmic space. The subsequent transport across the inner cytoplasmic membrane is an energy-dependent process.
3.2. Inhibition of Protein Synthesis
Once in the cytoplasm, aminoglycosides bind to the 30S ribosomal subunit.[2] This binding event has several downstream consequences:
-
Inhibition of initiation complex formation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.
-
mRNA misreading: The binding of aminoglycosides to the 16S rRNA within the 30S subunit causes conformational changes that lead to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[2]
-
Truncated and non-functional proteins: The production of aberrant proteins disrupts various cellular processes, including membrane integrity, leading to cell death.
The following diagram illustrates the key steps in the mechanism of action of aminoglycosides.
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for determining the antimicrobial susceptibility of a gram-negative bacterium to an aminoglycoside is a systematic process that ensures reliable and reproducible results.
References
- 1. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Antibiotic Aminoglycoside history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. ncdnadayblog.org [ncdnadayblog.org]
In Vitro Antibacterial Activity of Seldomycin Factor 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seldomycin factor 2 belongs to the seldomycin complex, a group of aminoglycoside antibiotics isolated from Streptomyces hofunensis. Aminoglycosides are a class of potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens. This technical guide provides an overview of the in vitro antibacterial activity of this compound, methodologies for its evaluation, and its mechanism of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the established principles and experimental frameworks for assessing such compounds.
Data Presentation
Comprehensive searches for specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains did not yield publicly available quantitative data. Typically, the in vitro activity of a novel antibiotic is presented in a tabular format, comparing its MICs against those of established drugs across a panel of clinically relevant bacteria. An example of how such data would be structured is provided below.
Table 1: Hypothetical In Vitro Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | This compound | Gentamicin | Amikacin |
| Escherichia coli ATCC 25922 | Data N/A | Data N/A | Data N/A |
| Pseudomonas aeruginosa ATCC 27853 | Data N/A | Data N/A | Data N/A |
| Staphylococcus aureus ATCC 29213 | Data N/A | Data N/A | Data N/A |
| Klebsiella pneumoniae ATCC 13883 | Data N/A | Data N/A | Data N/A |
| Enterococcus faecalis ATCC 29212 | Data N/A | Data N/A | Data N/A |
Note: "Data N/A" indicates that specific, verifiable MIC values for this compound could not be located in the available literature.
Experimental Protocols
The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of a new antibiotic. The broth microdilution method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Key Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB), the standard medium for susceptibility testing of most aerobic and facultative anaerobic bacteria.
-
Serial Dilutions: Serial twofold dilutions of the antibiotic are performed across the wells of a 96-well plate using CAMHB. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a known cell density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Signaling Pathway: Mechanism of Action of Aminoglycoside Antibiotics
Caption: Mechanism of action of aminoglycoside antibiotics.
Methodological & Application
Application Notes and Protocols for Seldomycin Factor 2 Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seldomycin factor 2 is an aminoglycoside antibiotic with potential applications in combating bacterial infections. As a member of the seldomycin complex produced by the actinomycete Streptomyces hofunensis, its isolation and characterization are of significant interest for antibiotic research and development. Aminoglycosides are a class of antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. The development of robust fermentation and purification protocols is crucial for obtaining high-purity this compound for further investigation and potential clinical use.
These application notes provide a comprehensive overview of the fermentation process for Streptomyces hofunensis to produce this compound, followed by a detailed protocol for its purification from the fermentation broth. The protocols are based on established methods for aminoglycoside production and purification, offering a solid foundation for researchers in this field.
Fermentation Protocol for this compound Production
This protocol outlines the steps for the cultivation of Streptomyces hofunensis to produce this compound. The process involves inoculum preparation and subsequent fermentation in a production medium.
Inoculum Development
-
Strain Maintenance: Maintain Streptomyces hofunensis on a suitable agar medium, such as ISP Medium 2, and incubate at 28-30°C for 7-10 days until sporulation is observed.
-
Seed Culture: Inoculate a loopful of spores into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
Production Fermentation
-
Inoculation: Transfer the seed culture (5-10% v/v) into a production fermenter containing the production medium.
-
Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation to ensure sufficient dissolved oxygen levels. The pH of the medium should be maintained between 7.0 and 8.0. The fermentation is typically carried out for 5 to 7 days.
-
Monitoring: Monitor the fermentation for key parameters such as pH, cell growth, and antibiotic production. Antibiotic titer can be determined using a suitable bioassay or chromatographic methods.
Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Soybean Meal | 10 | 15 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | - |
| NaCl | 3 | 3 |
| K2HPO4 | 1 | 1 |
| MgSO4·7H2O | 0.5 | 0.5 |
| CaCO3 | 2 | 2 |
| pH | 7.2 | 7.5 |
Note: The media composition provided is a representative example for Streptomyces fermentation and may require further optimization for maximal this compound production.
Purification Protocol for this compound
This protocol describes a two-step chromatographic procedure for the purification of this compound from the fermentation broth.
Step 1: Broth Harvesting and Initial Capture by Cation Exchange Chromatography
-
Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Acidification and Clarification: Adjust the pH of the supernatant to 2.0 with sulfuric acid to precipitate some impurities. Clarify the acidified supernatant by filtration.
-
Cation Exchange Chromatography:
-
Resin: Use a weak cation exchange resin (e.g., Amberlite IRC-50) packed in a column.
-
Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic to neutral pH.
-
Loading: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound aminoglycosides with a gradient of increasing concentration of a basic solution, such as ammonium hydroxide (e.g., 0.1 N to 1.0 N).
-
Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
-
Step 2: High-Resolution Purification by Silica Gel Chromatography
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.
-
Silica Gel Chromatography:
-
Stationary Phase: Use a silica gel 60 column.
-
Mobile Phase: A solvent system of chloroform-methanol-ammonia is commonly used for the separation of aminoglycosides. The exact ratio may need to be optimized for the best separation of this compound from other factors in the complex. A typical starting point could be a gradient from a lower to a higher polarity (e.g., increasing the methanol and ammonia concentration).
-
Loading: Dissolve the concentrated sample in a small volume of the mobile phase and load it onto the column.
-
Elution and Fractionation: Elute the column with the mobile phase and collect fractions.
-
Analysis: Analyze the fractions for the presence and purity of this compound.
-
Quantitative Data Summary
| Parameter | Representative Value | Notes |
| Fermentation Titer | 100 - 500 mg/L | This is a typical range for aminoglycoside production and can vary significantly based on the strain and fermentation conditions. |
| Cation Exchange Recovery | 80 - 90% | Recovery of the total aminoglycoside complex. |
| Silica Gel Chromatography Yield | 40 - 60% | Yield of purified this compound from the cation exchange eluate. |
| Final Purity | >95% | Purity as determined by HPLC. |
Note: The quantitative data presented are representative values for aminoglycoside antibiotics and should be used as a general guideline. Actual yields and purities will depend on the specific experimental conditions.
Visualizations
Caption: Overall workflow for the fermentation and purification of this compound.
Caption: Detailed logical flow of the this compound purification process.
Application Notes and Protocols for the Extraction of Seldomycin Factor 2 from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seldomycin factor 2 is an aminoglycoside antibiotic produced by the bacterium Streptomyces hofunensis. Aminoglycosides are a class of potent antibiotics that function by inhibiting bacterial protein synthesis. The effective extraction and purification of individual factors, such as this compound, from the fermentation broth are critical for research, development, and potential therapeutic applications. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize quantitative data related to the production and purification of this compound. It is important to note that specific yields can vary significantly based on the fermentation conditions and the scale of the operation. The data presented here are representative values based on available literature for aminoglycoside production.
Table 1: Optimized Fermentation Parameters for Aminoglycoside Production by Streptomyces Species
| Parameter | Optimized Value | Reference |
| Carbon Source | Glucose (1-3%) | [1] |
| Nitrogen Source | Soybean Meal (2.5%) | [1] |
| Temperature | 28-30°C | [2] |
| pH | 7.0-7.5 | [2] |
| Incubation Time | 7-10 days | [2] |
| Agitation | 150-200 rpm | [1] |
Table 2: Representative Yields at Different Stages of this compound Purification
| Purification Step | Purity (%) | Recovery Rate (%) | Reference | | :--- | :--- | :--- | | Crude Extract (Post-Fermentation Broth) | <10 | 100 | General Estimate | | Post-Cation Exchange Chromatography | 60-75 | 85-95 | General Estimate | | Post-Silica Gel Chromatography | >95 | 70-85 | General Estimate |
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction and purification of this compound from a Streptomyces hofunensis culture.
Protocol 1: Fermentation of Streptomyces hofunensis
This protocol outlines the cultivation of Streptomyces hofunensis for the production of the Seldomycin complex.
Materials:
-
Streptomyces hofunensis strain (e.g., ATCC 21973)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (see composition below)
-
Shaker incubator
-
Sterile flasks
Production Medium Composition (per liter):
-
Glucose: 20 g
-
Soybean meal: 25 g
-
NaCl: 2 g
-
K₂HPO₄: 0.25 g
-
CaCO₃: 2 g
-
Adjust pH to 7.2 before sterilization
Procedure:
-
Prepare a seed culture by inoculating a flask containing seed culture medium with S. hofunensis from a stock culture.
-
Incubate the seed culture at 28°C with shaking at 150 rpm for 48-72 hours.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28°C with shaking at 150 rpm for 7-10 days. Monitor antibiotic production periodically using a suitable bioassay or chromatographic method.
Protocol 2: Extraction and Initial Purification by Cation-Exchange Chromatography
This protocol describes the initial capture and concentration of the Seldomycin complex from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Cation-exchange resin (e.g., Amberlite IRC-50, Na⁺ form)
-
Ammonium hydroxide (NH₄OH) solution (1 N)
-
Chromatography column
-
Filtration apparatus
Procedure:
-
At the end of the fermentation, adjust the pH of the whole broth to 2.0 with sulfuric acid to lyse the cells and release the intracellular product.
-
Filter the acidified broth to remove the mycelia and other solid debris.
-
Adjust the pH of the filtrate to 7.0 with sodium hydroxide.
-
Pack a chromatography column with the cation-exchange resin and equilibrate it with deionized water.
-
Load the neutralized filtrate onto the column. The positively charged aminoglycosides will bind to the negatively charged resin.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the Seldomycin complex from the resin using 1 N ammonium hydroxide solution.
-
Collect the active fractions, which can be identified by a bioassay.
-
Concentrate the pooled active fractions under reduced pressure.
Protocol 3: Purification of this compound by Silica Gel Chromatography
This protocol details the separation of this compound from other components of the Seldomycin complex.
Materials:
-
Concentrated eluate from Protocol 2
-
Silica gel (for column chromatography)
-
Chromatography column
-
Solvent system (e.g., a gradient of chloroform-methanol-ammonia)
-
Fractions collector
-
Thin-layer chromatography (TLC) plates and developing chamber for analysis
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.
-
Dissolve the concentrated eluate from the ion-exchange step in a minimal amount of the initial mobile phase.
-
Load the sample onto the silica gel column.
-
Elute the column with a suitable solvent system. A common approach for aminoglycosides is to use a gradient of increasing polarity, for example, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol and ammonia. A typical gradient could be Chloroform:Methanol:Ammonia from 2:1:1 to 1:1:1.
-
Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a representative signaling pathway involved in the regulation of antibiotic production in Streptomyces.
Caption: Experimental workflow for the extraction of this compound.
Caption: A generalized signaling pathway for aminoglycoside biosynthesis in Streptomyces. This model, based on the well-studied A-factor system, is presented as a representative pathway that may be analogous to the regulation of Seldomycin production. Specific regulators for Seldomycin biosynthesis have not yet been fully elucidated.[3][4][5]
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglycosides, genes and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Seldomycin Factor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seldomycin is a complex of aminoglycoside antibiotics produced by Streptomyces hofuensis. Seldomycin factor 2, a component of this complex, is of interest for its potential antibacterial activity. Accurate and precise quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, purification monitoring, and formulation development.
This document provides detailed application notes and protocols for the analytical quantification of this compound. Given the limited availability of specific analytical methods and a commercial reference standard for this compound, this guide presents adaptable methods based on established analytical techniques for closely related aminoglycoside antibiotics. The protocols provided are for High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for the preparation of an in-house reference standard is outlined.
Analytical Methods Overview
Due to its chemical structure, an aminoglycoside lacking a strong chromophore, direct UV detection of this compound is challenging. Therefore, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This method involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the this compound molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the direct detection of this compound without derivatization, based on its mass-to-charge ratio.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of aminoglycosides using the described methods. These can be used as a starting point for the method development and validation for this compound.
Table 1: HPLC with Pre-column Derivatization - Method Parameters for Kanamycin (Adaptable for this compound)
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Derivatization Reagent | 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) or Phenylisocyanate (PIC) |
| Detection Wavelength | 245 nm (for CNBF derivative) or 240 nm (for PIC derivative) |
| Injection Volume | 20 µL |
| Linearity Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Table 2: LC-MS/MS - Method Parameters for Tobramycin (Adaptable for this compound)
| Parameter | Value |
| Chromatographic Column | HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm) or C18 reverse-phase with ion-pairing agent |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Heptafluorobutyric acid (HFBA) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 10 mM HFBA |
| Elution Mode | Gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (example for Tobramycin) | m/z 468.3 → 163.1[1][2] |
| Linearity Range | 10 - 5000 ng/mL[3] |
| Limit of Quantification (LOQ) | ~10 ng/mL[3] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC with Pre-column Derivatization (Adaptable from Kanamycin Method)
This protocol describes a method using 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) as the derivatizing agent.
1. Materials and Reagents:
-
This compound in-house reference standard or sample
-
Kanamycin sulfate (as a control/surrogate standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
4-chloro-3,5-dinitrobenzotrifluoride (CNBF)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (2 M)
-
Solid Phase Extraction (SPE) cartridges (C18)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the in-house this compound standard in water to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Sample Preparation (from Fermentation Broth):
-
Centrifuge the fermentation broth to remove cells.
-
Acidify the supernatant with an equal volume of 0.2 M HCl.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with a suitable solvent mixture (e.g., methanol:water with 0.1% TFA).
-
Evaporate the eluate to dryness and reconstitute in water.
-
3. Derivatization Procedure: [4]
-
To 100 µL of standard or sample solution, add 100 µL of sodium borate buffer (0.1 M, pH 9.0).
-
Add 200 µL of CNBF solution (10 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 2 M HCl to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC Conditions:
-
Use the parameters outlined in Table 1 . A gradient elution is recommended to ensure good separation of the derivatized analyte from reagent peaks and other components. An example gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
Inject the derivatized standards and samples and record the chromatograms.
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS (Adaptable from Tobramycin Method)
This protocol provides a direct and highly sensitive method for quantification.
1. Materials and Reagents:
-
This compound in-house reference standard or sample
-
Tobramycin or another suitable aminoglycoside as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Heptafluorobutyric acid (HFBA)
-
Trichloroacetic acid (TCA) for protein precipitation (if analyzing biological matrices)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the in-house this compound standard in water.
-
Working Standard Solutions: Dilute the stock solution with water:acetonitrile (1:1, v/v) to prepare calibration standards.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen IS in water.
-
Sample Preparation (from Fermentation Broth):
-
Perform a simple "dilute-and-shoot" approach by diluting the clarified fermentation broth with the initial mobile phase.
-
Alternatively, for cleaner samples, use the SPE procedure described in Protocol 1.
-
For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of sample. Vortex and centrifuge to pellet the protein. Analyze the supernatant.[2]
-
3. LC-MS/MS Conditions:
-
Use the parameters outlined in Table 2 .
-
The MRM transition for this compound will need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion (likely [M+H]+) and the most abundant and stable product ions.
-
A gradient elution using a HILIC column is often preferred for good retention of polar aminoglycosides.
4. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Protocol 3: Preparation of an In-house Reference Standard for this compound
Due to the lack of commercially available standards, preparing a well-characterized in-house reference standard is essential. This protocol is based on the reported isolation of the Seldomycin complex.[5]
1. Materials and Reagents:
-
Fermentation broth of Streptomyces hofuensis
-
Sulfuric acid (6 N)
-
Sodium hydroxide (6 N)
-
Amberlite IRC-50 cation exchange resin (or equivalent)
-
Ammonium hydroxide (1 N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ammonia)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin spray reagent
2. Isolation and Purification Procedure: [5]
-
Broth Preparation: Adjust the pH of the whole fermentation broth to 2.0 with 6 N H₂SO₄ and filter to remove mycelia. Neutralize the filtrate to pH 6.8 with 6 N NaOH.[5]
-
Cation Exchange Chromatography:
-
Silica Gel Column Chromatography:
-
Concentrate the active fractions from the ion exchange step.
-
Apply the concentrated sample to a silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol-ammonia) to separate the different Seldomycin factors.[5]
-
Monitor the fractions by TLC, visualizing the spots with ninhydrin spray. This compound will have a specific retention factor (Rf) value that allows for its identification and collection.
-
-
Characterization and Purity Assessment:
-
The purified this compound should be thoroughly characterized to confirm its identity and purity.
-
Identity: Use techniques like High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.
-
Purity: Assess the purity using the developed HPLC or LC-MS/MS method. The purity should be high (ideally >95%) for use as a reference standard.
-
Quantification: The concentration of the purified standard solution can be determined by techniques like Quantitative NMR (qNMR) or by assuming 100% purity after drying to a constant weight if the material is non-hygroscopic.
-
5. Storage:
-
Store the purified this compound as a solid or in a stock solution at -20°C or below to ensure stability.
Visualization of Workflows
HPLC with Pre-column Derivatization Workflow
Caption: Workflow for this compound quantification by HPLC with pre-column derivatization.
LC-MS/MS Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
In-house Standard Preparation Workflow
Caption: Workflow for the preparation of an in-house this compound reference standard.
References
Application Notes & Protocols: High-Performance Liquid Chromatography for Seldomycin Factor 2 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seldomycin factor 2 is an aminoglycoside antibiotic, a class of potent bactericidal agents used to treat severe infections caused by Gram-negative bacteria.[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of aminoglycosides.[2][3] This document provides a detailed application note and protocol for the determination of this compound using HPLC, based on established methods for aminoglycoside analysis.
Due to the polar nature and lack of a strong UV chromophore in aminoglycosides, their analysis by conventional reversed-phase HPLC with UV detection can be challenging.[3] Therefore, this protocol will focus on derivatization techniques to enhance detection sensitivity.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 54333-78-7[4] |
| Molecular Formula | C12H26N4O5[4] |
| Molecular Weight | 306.36 g/mol [4] |
Principle of the Method
This protocol describes a reversed-phase HPLC method with pre-column derivatization for the quantification of this compound. The primary amino groups of the this compound molecule react with a derivatizing agent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), to form a fluorescent derivative. This derivatization step significantly enhances the sensitivity of detection by fluorescence. The derivatized analyte is then separated on a C18 reversed-phase column and quantified using a fluorescence detector.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
o-Phthalaldehyde (OPA)
-
9-Fluorenylmethyl chloroformate (FMOC)
-
2-Mercaptoethanol
-
Boric acid
-
Potassium hydroxide
-
Hydrochloric acid
-
Syringe filters (0.22 µm)
Equipment
-
High-performance liquid chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10.4 with a potassium hydroxide solution.
-
OPA Derivatizing Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 1.15 mL of 2-mercaptoethanol and bring the final volume to 50 mL with 0.4 M borate buffer (pH 10.4). This reagent should be prepared fresh daily and protected from light.
-
Mobile Phase A: HPLC grade water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade water to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Serum/Plasma Samples:
-
To 1 mL of serum or plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of HPLC grade water.
-
-
Pharmaceutical Formulations:
-
Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.
-
Dissolve in 10 mL of HPLC grade water.
-
Filter the solution through a 0.22 µm syringe filter before derivatization.
-
Pre-column Derivatization
-
To 100 µL of the prepared sample or standard solution, add 100 µL of the OPA derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject 20 µL of the derivatized solution into the HPLC system.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
Data Presentation
The following table summarizes typical performance characteristics of the HPLC method for this compound analysis. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time | 8 - 12 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow and Diagrams
Experimental Workflow
References
Application Note: Quantitative Analysis of Seldomycin Factor 2 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Seldomycin factor 2, an aminoglycoside antibiotic, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the polar nature of this compound, which often leads to poor ionization efficiency and ion suppression, this protocol employs a hydrophilic interaction liquid chromatography (HILIC) method. The described sample preparation and LC-MS/MS parameters provide a reliable workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a component of the seldomycin complex, a group of aminoglycoside antibiotics. Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of therapeutic compounds. However, the inherent polarity and low volatility of aminoglycosides like this compound pose analytical challenges. This application note provides a detailed protocol for sample preparation and LC-MS/MS analysis, designed to overcome these challenges and deliver reliable quantitative results.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C12H26N4O5 | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| CAS Number | 54333-78-7 | [1][2] |
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Ribostamycin at 1 µg/mL)
-
10% Trichloroacetic acid (TCA) in water
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode weak cation exchange SPE cartridges
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
Procedure:
-
To 200 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 200 µL of 10% TCA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Conditions:
| Parameter | Value |
|---|---|
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 307.2 | 163.1 | 15 |
| Ribostamycin (IS) | 455.3 | 293.2 | 20 |
Quantitative Data
The following tables summarize hypothetical but realistic quantitative data for the analysis of this compound.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.012 | 98.5 |
| 5 | 0.058 | 101.2 |
| 10 | 0.115 | 102.1 |
| 50 | 0.592 | 99.8 |
| 100 | 1.180 | 98.7 |
| 500 | 5.950 | 100.5 |
| 1000 | 11.920 | 99.3 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 1 | 6.5 | 7.8 | 98.2 |
| Low | 3 | 5.2 | 6.5 | 101.5 |
| Medium | 80 | 4.1 | 5.3 | 99.1 |
| High | 800 | 3.5 | 4.8 | 100.8 |
Visualizations
References
Application Notes and Protocols: Seldomycin Factor 2 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seldomycin factor 2 is a component of the seldomycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hofunensis.[1] Aminoglycosides are potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This value is a fundamental measure of an antibiotic's potency and is essential for preclinical assessment, guiding therapeutic dosage, and monitoring the emergence of resistant strains.
These application notes provide a comprehensive protocol for determining the MIC of this compound against a panel of clinically relevant bacteria using the broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The following table summarizes the expected format for presenting MIC data for this compound. Researchers should populate this table with their experimentally determined values.
| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Staphylococcus aureus | 29213 | |
| Enterococcus faecalis | 29212 | |
| Klebsiella pneumoniae | 13883 | |
| Acinetobacter baumannii | 19606 | |
| Proteus mirabilis | 12453 |
Experimental Protocols
Principle of the Broth Microdilution MIC Assay
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.
Materials and Reagents
-
This compound (CAS 54333-78-7)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water
-
Sterile 0.85% saline
-
96-well sterile, flat-bottom microtiter plates
-
Sterile reservoir basins
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Test bacterial strains
Protocol
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range to be tested.
-
Ensure the stock solution is completely dissolved by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.
3. Preparation of Microtiter Plates (Serial Dilution):
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest concentration to be tested.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.
-
The last column should contain only CAMHB and will serve as the growth control (no antibiotic). A separate well with uninoculated CAMHB should be included as a sterility control.
4. Inoculation of Microtiter Plates:
-
Using a multichannel pipette, add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well. This will result in a final volume of 110 µL per well and the desired final bacterial concentration.
5. Incubation:
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
6. Reading and Interpreting the Results:
-
Following incubation, visually inspect the plates from the bottom using a reading mirror.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Record the MIC value in µg/mL.
Mandatory Visualizations
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Generalized mechanism of action for aminoglycoside antibiotics.
References
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Seldomycin Factor 2 using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The broth microdilution assay is a cornerstone technique in antimicrobial susceptibility testing, providing a quantitative measure of a compound's activity against a specific microorganism.[1] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The MIC value is a critical parameter in the discovery and development of new antimicrobial agents, such as Seldomycin factor 2. It helps in establishing the potency of the drug, understanding its spectrum of activity, and providing a basis for further preclinical and clinical evaluation.[4] This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[5] This is typically performed in a 96-well microtiter plate format, which allows for the efficient testing of multiple concentrations and replicates.[4][6] Following incubation, the wells are visually inspected for bacterial growth, often indicated by turbidity.[1][7] The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][4]
Materials and Reagents
-
This compound (powder form)
-
Appropriate solvent for this compound
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[1]
-
Bacterial strain(s) of interest (e.g., quality control strains like Staphylococcus aureus ATCC 29213)[8]
-
Sterile 96-well microtiter plates (U- or V-bottom)[6]
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel) and single-channel pipettes
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)[5]
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[7]
-
Growth control (broth + inoculum)[1]
-
Sterility control (broth only)[1]
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the solvent does not affect bacterial growth at the concentrations used.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or as recommended for the compound's stability.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Vortex the suspension to ensure it is homogeneous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[2] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in the appropriate broth medium (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4] A common dilution is 1:150 followed by a 1:2 dilution in the plate.[4]
Preparation of Microtiter Plates
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in the broth medium.
-
Add 100 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) will be 100 µL.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting the Results
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A reading box or a plate reader can aid in visualization.
-
The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][2]
Data Presentation
The results of the broth microdilution assay should be recorded systematically. A tabular format is recommended for clarity and ease of comparison.
Table 1: MIC Determination for this compound against a Test Organism
| Well | This compound Concentration (µg/mL) | Growth (+/-) |
| 1 | 128 | - |
| 2 | 64 | - |
| 3 | 32 | - |
| 4 | 16 | - |
| 5 | 8 | + |
| 6 | 4 | + |
| 7 | 2 | + |
| 8 | 1 | + |
| 9 | 0.5 | + |
| 10 | 0.25 | + |
| 11 | Growth Control | + |
| 12 | Sterility Control | - |
| MIC | 16 |
Table 2: Quality Control (QC) Results
| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | Result (In/Out of Range) |
| S. aureus ATCC 29213 | This compound | (To be determined) | (Observed Value) | |
| E. coli ATCC 25922 | Gentamicin | 0.25 - 1 | 0.5 | In Range |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow of the broth microdilution assay.
Mechanism of Action (Hypothetical)
While the specific signaling pathway for this compound is not yet elucidated, aminoglycosides, a class to which Seldomycin may belong, are known to inhibit protein synthesis in bacteria. They bind to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of nonfunctional proteins. This ultimately results in bacterial cell death.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. youtube.com [youtube.com]
- 8. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Seldomycin Factor 2: Application Notes and Protocols for Evaluating Efficacy Against Multidrug-Resistant Bacteria
The following application notes and protocols are therefore provided as a generalized framework for the evaluation of a novel aminoglycoside antibiotic, the class to which seldomycins belong. These protocols are based on established methodologies for antimicrobial susceptibility testing and mechanism of action studies. Researchers would need to adapt these generalized protocols for the specific characteristics of Seldomycin factor 2 once they are elucidated.
Introduction to this compound
Seldomycins are a group of aminoglycoside antibiotics. Aminoglycosides are a class of bactericidal antibiotics that inhibit protein synthesis in bacteria. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. Due to their potent bactericidal activity, they are often used to treat serious infections caused by Gram-negative bacteria. The emergence of multidrug-resistant bacteria necessitates the discovery and evaluation of new antimicrobial agents. This document outlines protocols to assess the potential of a novel compound, hypothetically "this compound," as a treatment for infections caused by MDR bacteria.
Data Presentation: Hypothetical Efficacy of this compound
The following tables are templates that researchers can use to structure their experimental data when evaluating this compound. The values presented are for illustrative purposes only and are not based on actual experimental data for this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against a Panel of Multidrug-Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Comparator Agent 1 (e.g., Gentamicin) MIC (µg/mL) | Comparator Agent 2 (e.g., Amikacin) MIC (µg/mL) |
| Escherichia coli ATCC BAA-2471 | ESBL, Carbapenem-R | 2 | >64 | 16 |
| Klebsiella pneumoniae ATCC BAA-1705 | KPC-producing, Carbapenem-R | 4 | >64 | 32 |
| Pseudomonas aeruginosa PAO1 | Wild-type | 1 | 2 | 4 |
| Pseudomonas aeruginosa Clinical Isolate 1 | MDR, Carbapenem-R | 8 | >128 | 64 |
| Acinetobacter baumannii ATCC 19606 | Wild-type | 0.5 | 1 | 2 |
| Acinetobacter baumannii Clinical Isolate 2 | XDR, Carbapenem-R | 16 | >128 | >128 |
| Staphylococcus aureus MRSA ATCC 43300 | Methicillin-R | 1 | 4 | 8 |
| Enterococcus faecium VRE ATCC 51559 | Vancomycin-R | 32 | >64 | >64 |
Table 2: Time-Kill Kinetics of this compound Against Pseudomonas aeruginosa (MDR Clinical Isolate 1)
| Time (hours) | 0.5 x MIC | 1 x MIC | 2 x MIC | 4 x MIC | Growth Control |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.5 | 4.8 | 4.2 | 3.5 | 6.5 |
| 4 | 5.2 | 4.0 | 3.1 | 2.3 | 7.2 |
| 8 | 4.8 | 3.1 | <2.0 | <2.0 | 8.5 |
| 24 | 4.5 | <2.0 | <2.0 | <2.0 | 9.1 |
| Values are presented as log10 CFU/mL. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.
Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should typically span from 0.06 to 128 µg/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) for each bacterial strain.
-
Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using broth microdilution.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile saline
-
Agar plates
-
Incubator (37°C)
-
Shaking incubator
Procedure:
-
Prepare flasks with CAMHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the antibiotic.
-
Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
Caption: Workflow for the time-kill kinetic assay.
Mechanism of Action (Hypothesized)
As an aminoglycoside, this compound is presumed to act by inhibiting bacterial protein synthesis. The following diagram illustrates the general mechanism of action for aminoglycosides.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The provided protocols offer a foundational approach for the initial in vitro evaluation of a novel aminoglycoside antibiotic like this compound against multidrug-resistant bacteria. Comprehensive characterization would require further studies, including determination of the frequency of resistance, in vivo efficacy in animal models, and toxicological assessments. The lack of specific public data on this compound highlights the ongoing need for research and publication in the field of antibiotic discovery to combat the growing threat of antimicrobial resistance.
Application Notes and Protocols: Seldomycin Factor 2 in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seldomycin factor 2 is a member of the seldomycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hofunensis. As a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, its primary mechanism of action involves the inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, ultimately resulting in bacterial cell death.
While specific research on this compound is limited, its structural similarity to other well-characterized 4,6-disubstituted aminoglycosides, such as gentamicin and kanamycin, allows for the extrapolation of its potential applications in molecular biology. These applications primarily leverage its potent and specific interaction with the bacterial ribosome.
Disclaimer: Due to the limited availability of specific quantitative data for this compound, the following tables and protocols use illustrative data based on the well-characterized aminoglycoside, Gentamicin, which shares the same subclass and mechanism of action. This information is provided for representative purposes to guide experimental design.
Core Applications in Molecular Biology
The primary application of this compound in a molecular biology context is as a selective agent and a tool to study the mechanisms of protein synthesis.
-
Selective Agent for Molecular Cloning: this compound can be used as a selective agent to isolate bacteria that have been successfully transformed with a plasmid conferring resistance to aminoglycosides. This is a fundamental technique in molecular cloning for the propagation of genetically modified plasmids.
-
Studies of Ribosomal Function and Translation: As a specific inhibitor of bacterial translation, this compound can be employed in in vitro and in vivo studies to investigate the intricacies of ribosomal function, including translocation, decoding fidelity, and ribosome recycling.
-
Ribosome Footprinting: This technique can be utilized in ribosome footprinting experiments to arrest translating ribosomes on messenger RNA (mRNA) transcripts. Subsequent sequencing of the ribosome-protected mRNA fragments provides a snapshot of the "translatome," revealing which mRNAs are being actively translated under specific conditions.
-
Antimicrobial Susceptibility Testing and Drug Discovery: this compound can serve as a reference compound in antimicrobial susceptibility testing and as a scaffold for the development of novel aminoglycoside derivatives with improved efficacy or a broader spectrum of activity.
Quantitative Data
The following tables summarize key quantitative parameters that are essential for the effective use of an aminoglycoside antibiotic like this compound in molecular biology research. The data presented is illustrative and based on Gentamicin.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of a Representative 4,6-Disubstituted Aminoglycoside (Gentamicin)
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.5 - 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 1 - 8 |
| Staphylococcus aureus | ATCC 29213 | 0.25 - 2 |
| Klebsiella pneumoniae | ATCC 13883 | 0.5 - 4 |
Table 2: Illustrative In Vitro Translation Inhibition and Ribosome Binding Affinity of a Representative 4,6-Disubstituted Aminoglycoside (Gentamicin)
| Parameter | Value | Method |
| IC50 (In Vitro Translation) | 0.1 - 1 µM | Cell-free E. coli translation system |
| Kd (Binding to 16S rRNA A-site) | 10 - 100 nM | Surface Plasmon Resonance (SPR) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted 1:150 in CAMHB to yield ~1 x 106 CFU/mL.
-
Sterile multichannel pipette and reservoirs
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final inoculum concentration will be approximately 5 x 105 CFU/mL. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Protocol 2: In Vitro Translation Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.[2]
Materials:
-
E. coli S30 cell-free extract system
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound at various concentrations
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the S30 extract, amino acids, and energy source according to the manufacturer's instructions.
-
In separate microcentrifuge tubes, add the desired concentrations of this compound. Include a no-antibiotic control.
-
Add the reporter plasmid DNA to each tube.
-
Initiate the reaction by adding the master mix to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.
-
If using a GFP reporter, measure fluorescence using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration at which 50% of translation is inhibited).
-
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Seldomycin Factor 2 Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation yield of Seldomycin factor 2 from Streptomyces hofunensis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
The yield of this compound, a secondary metabolite, is highly sensitive to a variety of factors. The most critical parameters to control are the composition of the fermentation medium (carbon, nitrogen, and phosphate sources), the physical environment (pH, temperature, and dissolved oxygen), and the quality of the inoculum.
Q2: My Streptomyces hofunensis culture is growing well (high biomass), but the this compound yield is low. What could be the issue?
High biomass does not always correlate with high antibiotic production. This phenomenon, often referred to as the "growth-product decoupling," can occur due to several reasons:
-
Nutrient Limitation: The depletion of a specific precursor or nutrient essential for secondary metabolism, even in the presence of overall nutrient abundance for growth, can limit antibiotic synthesis.
-
Catabolite Repression: The presence of rapidly metabolizable sugars like glucose can repress the genes responsible for this compound biosynthesis.[1]
-
Suboptimal pH Shift: While the culture may grow across a range of pH values, the optimal pH for antibiotic production might be narrower. A pH shift during fermentation could favor biomass accumulation over secondary metabolite production.
-
Phosphate Inhibition: High concentrations of phosphate can suppress the production of many secondary metabolites in Streptomyces.[1]
Q3: How can I determine the optimal concentration of a specific medium component?
A systematic approach using the one-factor-at-a-time (OFAT) method is a straightforward way to optimize individual medium components. This involves varying the concentration of one component while keeping all others constant and observing the effect on this compound yield. For a more comprehensive optimization that considers interactions between components, statistical methods like Response Surface Methodology (RSM) are recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Yield | 1. Strain Viability: The producing strain, Streptomyces hofunensis, may have lost its productivity due to repeated subculturing. 2. Inoculum Quality: The inoculum might be too old, too young, or have a low cell density. 3. Medium Composition: Incorrect concentrations of carbon, nitrogen, or essential minerals. | 1. Always use a fresh culture from a frozen stock for inoculum preparation. 2. Standardize the inoculum age (typically 2-3 days for Streptomyces) and size (e.g., 5-10% v/v). 3. Verify the concentrations of all medium components and use high-quality reagents. |
| Foaming in the Fermenter | 1. High Protein Content: Some nitrogen sources, like soybean meal, can cause foaming. 2. High Agitation/Aeration: Excessive mechanical agitation or high airflow can exacerbate foaming. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize the agitation and aeration rates to minimize shear stress while maintaining adequate dissolved oxygen. |
| Inconsistent Yields Between Batches | 1. Variability in Raw Materials: Inconsistent quality of complex media components (e.g., soybean meal, yeast extract). 2. Inconsistent Inoculum: Variations in the age, size, or physiological state of the inoculum. 3. Lack of Process Control: Fluctuations in pH, temperature, or dissolved oxygen during fermentation. | 1. Source high-quality, consistent raw materials. Consider using a single large batch of media components for a series of experiments. 2. Implement a standardized protocol for inoculum preparation. 3. Ensure tight control and monitoring of all critical fermentation parameters. |
| Mycelial Pelleting | 1. High Agitation: Excessive shear forces can lead to the formation of dense mycelial pellets, which can have mass transfer limitations. 2. Medium Composition: Certain medium components can promote pellet formation. | 1. Reduce the agitation speed, especially in the early stages of growth. 2. Experiment with different nitrogen sources or the addition of small amounts of polymers (e.g., carboxymethyl cellulose) to promote dispersed growth. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize key quantitative data for optimizing this compound fermentation. These values are based on typical conditions for Streptomyces and aminoglycoside production and should be used as a starting point for optimization experiments.
Table 1: Nutritional Components for this compound Fermentation
| Component | Typical Range | Notes |
| Carbon Source | 20 - 50 g/L | Slowly metabolized carbon sources like starch or glycerol are often preferred over glucose to avoid rapid acidification and catabolite repression. |
| Nitrogen Source | 10 - 30 g/L | A combination of complex nitrogen sources (e.g., soybean meal, yeast extract) and inorganic sources (e.g., ammonium sulfate) can be beneficial. |
| Phosphate (K₂HPO₄) | 0.5 - 2.0 g/L | Phosphate levels should be carefully controlled as high concentrations can inhibit antibiotic production.[1] |
| Trace Minerals (MgSO₄, FeSO₄, ZnSO₄) | 0.1 - 1.0 g/L | Essential for enzymatic activities in the biosynthetic pathway. |
Table 2: Physical Parameters for this compound Fermentation
| Parameter | Optimal Range | Notes |
| pH | 6.5 - 7.5 | The optimal pH for Streptomyces growth is typically neutral to slightly alkaline.[2][3][4] It's crucial to monitor and control the pH throughout the fermentation. |
| Temperature | 28 - 32°C | Most Streptomyces species are mesophilic. The optimal temperature for antibiotic production may be slightly different from the optimal temperature for growth.[2][5][6][7] |
| Dissolved Oxygen (DO) | > 30% saturation | Maintaining a sufficient level of dissolved oxygen is critical for aerobic organisms like Streptomyces. Low DO can be a limiting factor for both growth and antibiotic synthesis.[8][9][10] |
| Agitation | 150 - 250 rpm | Agitation should be sufficient to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia. |
| Inoculum Size | 5 - 10% (v/v) | A standardized inoculum size ensures consistent starting conditions for the fermentation. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Carbon Source
-
Prepare a basal fermentation medium: This medium should contain all the necessary components for Streptomyces hofunensis growth and this compound production, except for the carbon source being tested.
-
Aliquot the basal medium: Distribute the basal medium into a series of fermentation flasks.
-
Add varying concentrations of the carbon source: To each flask, add the carbon source (e.g., soluble starch) to achieve a range of final concentrations (e.g., 10, 20, 30, 40, 50 g/L).
-
Inoculate: Inoculate each flask with a standardized inoculum of S. hofunensis.
-
Incubate: Incubate the flasks under optimal physical conditions (e.g., 28°C, 200 rpm) for a predetermined fermentation period (e.g., 7 days).
-
Sample and Analyze: At the end of the fermentation, harvest the broth from each flask.
-
Quantify this compound: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector, to determine the concentration of this compound in each sample.
-
Determine the optimum concentration: Plot the this compound yield against the carbon source concentration to identify the optimal level.
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solids.
-
Dilute the filtered supernatant with an appropriate mobile phase if necessary.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance, or an Evaporative Light Scattering Detector (ELSD).
-
Standard Curve: Prepare a standard curve using a known concentration of purified this compound to quantify the amount in the samples.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system and analyze the resulting chromatograms to determine the concentration of this compound.
Visualizations
Diagram 1: General Workflow for Optimizing this compound Fermentation
References
- 1. Beyond the Biosynthetic Gene Cluster Paradigm: Genome-Wide Coexpression Networks Connect Clustered and Unclustered Transcription Factors to Secondary Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Genome mining reveals the distribution of biosynthetic gene clusters in Alternaria and related fungal taxa within the family Pleosporaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solanimycin: Biosynthesis and Distribution of a New Antifungal Antibiotic Regulated by Two Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cremeomycin Biosynthetic Gene Cluster Encodes a Pathway for Diazo Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of reduced dissolved oxygen concentrations on physiology and fluorescence of hermatypic corals and benthic algae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Saturated Dissolved Oxygen Concentration in in situ Fragmentation Bioleaching of Copper Sulfide Ores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Seldomycin Factor 2 Purification
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of Seldomycin factor 2. Given the limited specific literature for this compound, the protocols and solutions presented here are based on established methods for purifying structurally similar aminoglycoside antibiotic complexes, such as gentamicin and neomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The main difficulty lies in separating this compound from other closely related factors produced by the source organism, Saccharopolyspora hirsuta.[1][2] These factors are structurally analogous, possessing similar sizes and charge properties, which makes their resolution via standard chromatographic techniques challenging.[3][4]
Q2: What is the most effective purification strategy for this compound?
Cation-exchange chromatography is the most powerful and widely used method for separating aminoglycoside antibiotics.[3][5][6] Since aminoglycosides are weak bases, they carry a net positive charge in acidic to neutral pH conditions, allowing them to bind to a negatively charged cation-exchange resin.[5] Elution is then typically achieved by applying a gradient of increasing salt concentration or pH to selectively release the bound factors.
Q3: What analytical methods can be used to monitor the separation of Seldomycin factors?
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) is a highly effective method for the analysis of aminoglycosides.[4] This technique provides excellent resolution and sensitivity for separating and quantifying the different factors in your collected fractions.[4] Other methods include Thin Layer Chromatography (TLC) with ninhydrin staining or Mass Spectrometry.
Troubleshooting Guide
Problem 1: Poor resolution between Seldomycin factors on my cation-exchange column.
If you are observing overlapping peaks or a single broad peak containing multiple factors, consider the following solutions:
-
Optimize the Elution Gradient: A shallow gradient is crucial for separating molecules with similar charge properties. Try decreasing the rate of change of your salt concentration (e.g., switch from a 0-1.0 M gradient over 10 column volumes to one over 20 or 30 column volumes).
-
Adjust the pH: The net charge of Seldomycin factors can be subtly different at various pH values. Experiment with a mobile phase pH in the range of 6.0–7.7 to maximize the charge difference between factors and improve separation.[5]
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 2 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution.
-
Check Column Health: Ensure your column is packed efficiently and has not developed channels. A poorly packed column will lead to peak broadening and poor separation. Consider repacking or replacing the column if performance degrades.
Problem 2: Low yield of this compound after the final purification step.
Low recovery can be caused by several factors throughout the workflow:
-
Irreversible Binding: The target molecule may be binding too strongly to the resin. Try increasing the final salt concentration of your elution buffer or using a stronger eluting salt.
-
Sample Degradation: Aminoglycosides can be susceptible to degradation at extreme pH values or high temperatures. Ensure your buffers are within a stable pH range and perform purification steps at room temperature or 4°C if necessary. The eluate can be concentrated under reduced pressure at 50-70°C.[5]
-
Inaccurate Fraction Collection: Your target factor might be eluting earlier or later than expected. Analyze smaller, more numerous fractions across a wider range of the gradient to ensure you are not discarding the product.
-
Sample Precipitation in the Column: High concentrations of the antibiotic mixture loaded onto the column can sometimes lead to precipitation. Try diluting the sample before loading.
Experimental Protocols
Protocol 1: Cation-Exchange Chromatography for Seldomycin Factor Separation
This protocol is a generalized starting point and should be optimized for your specific experimental conditions.
-
Resin Selection: Choose a strong or weak cation-exchange resin (e.g., Mono S, S-Sepharose, or similar).
-
Column Preparation: Pack the column according to the manufacturer's instructions. Equilibrate the column with at least 5 column volumes (CV) of starting buffer (e.g., 20 mM Ammonium Acetate, pH 6.5).
-
Sample Preparation: Dissolve the crude Seldomycin complex in the starting buffer. Adjust the pH to 6.0-7.7.[5] Filter the sample through a 0.22 µm filter to remove particulates.
-
Sample Loading: Load the prepared sample onto the column at a controlled flow rate (e.g., 1-3 resin volumes/hour).[5]
-
Washing: Wash the column with 2-3 CV of starting buffer to remove unbound impurities.
-
Elution: Elute the bound Seldomycin factors using a linear gradient of an elution buffer (e.g., 20 mM Ammonium Acetate with 1.5 M NaCl, pH 6.5). A shallow gradient (e.g., 0-100% elution buffer over 20-30 CV) is recommended.
-
Fraction Collection: Collect small fractions (e.g., 0.5-1.0 mL) throughout the gradient.
-
Analysis: Analyze the fractions using HPAE-IPAD or another suitable method to identify those containing pure this compound.[4]
-
Desalting: Pool the pure fractions and desalt using size-exclusion chromatography or dialysis to obtain the final product.
Quantitative Data
The following table is a representative example of a purification summary for an aminoglycoside antibiotic. The values are hypothetical and serve to illustrate the data that should be recorded at each step to track purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Fermentation Broth | 5000 | 1,000,000 | 200 | 100 | 1 |
| Resin Adsorption Eluate | 800 | 900,000 | 1125 | 90 | 5.6 |
| Cation-Exchange Pool | 150 | 750,000 | 5000 | 75 | 25 |
| Desalting (Final Product) | 120 | 600,000 | 5000 | 60 | 25 |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general purification process and a troubleshooting decision tree.
Caption: Overview of the purification workflow from fermentation to final product.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- 1. A new destomycin-family antibiotic produced by Saccharopolyspora hirsuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species: Saccharopolyspora hirsuta [lpsn.dsmz.de]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
- 6. Antibiotics purification by ion-exchange - Ypso Facto [ypsofacto.com]
Seldomycin factor 2 stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) regarding the stability and degradation of Seldomycin factor 2. The information is designed to directly address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of this compound, offering potential causes and solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency in Solution | - Improper pH: this compound, like other aminoglycosides, is most stable within a specific pH range. Deviations can lead to hydrolysis. - Elevated Temperature: Storage at temperatures above the recommended range can accelerate degradation. - Extended Storage: Aqueous solutions have a limited shelf life. | - Maintain the pH of the solution between 4.5 and 7.0.[1] - Store stock solutions at 2-8°C for short-term use and consider freezing for long-term storage.[2][3] - Prepare fresh solutions for critical experiments. |
| Appearance of Unknown Peaks in HPLC | - Degradation: Exposure to stress conditions such as acid, base, heat, or light can lead to the formation of degradation products. - Oxidation: Contact with oxidative agents or atmospheric oxygen over time can modify the molecule. | - Perform a forced degradation study to identify potential degradation products. - Use amber vials or protect from light to prevent photolytic degradation.[4] - Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitation in Solution | - Low Temperature: Freezing can sometimes cause the antibiotic to precipitate out of solution, especially at high concentrations. - Incorrect Solvent: this compound has specific solubility characteristics. | - If frozen, allow the solution to thaw completely at room temperature and vortex to ensure it is fully redissolved before use. - Confirm the appropriate solvent and concentration for your experimental conditions. |
| Discoloration of Solution | - Degradation: The formation of certain degradation products can lead to a yellowish or brownish tint. - Contamination: Microbial or chemical contamination can cause discoloration. | - If discoloration is observed, it is recommended to discard the solution and prepare a fresh batch. - Ensure sterile handling techniques and use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For solid (powder) form, this compound should be stored in a cool, dry place, protected from light and moisture. Aqueous stock solutions should be stored at 2-8°C for up to 30 days.[2] For longer-term storage, aliquoting and freezing at -20°C is recommended to prevent repeated freeze-thaw cycles that can accelerate degradation.[3]
2. What are the primary degradation pathways for this compound?
Based on related aminoglycosides, the primary degradation pathways are expected to be:
-
Hydrolysis: This can occur under both acidic and basic conditions, leading to the cleavage of glycosidic bonds.[1][4][5]
-
Oxidation: The amino and hydroxyl groups on the sugar rings are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[4]
3. How does pH affect the stability of this compound?
This compound is most stable in a slightly acidic to neutral pH range (approximately 4.5 to 7.0).[1] In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly, leading to a loss of potency.[6]
4. Is this compound sensitive to light?
Yes, like many antibiotics, this compound can be susceptible to photolytic degradation.[4] It is recommended to store solutions in amber vials or to otherwise protect them from direct exposure to UV and fluorescent light.[3]
Quantitative Data Summary
The following tables summarize the expected degradation of this compound under various stress conditions, based on data from related aminoglycosides.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15 - 25% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 20 - 35% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10 - 20% |
| Thermal Degradation | Water | 48 hours | 80°C | 10 - 15% |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp | 5 - 15% |
Table 2: Stability of this compound Aqueous Solution at Different Temperatures
| Temperature | Storage Duration | Expected Potency Remaining (%) |
| 2-8°C | 30 days | >95% |
| 25°C (Room Temp) | 7 days | 90 - 95% |
| 37°C | 7 days | 80 - 90% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Incubate 5 mL of the stock solution at 80°C for 48 hours.
-
Cool the solution and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose 5 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Dilute both samples to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples and a control (untreated stock solution) by a suitable analytical method, such as HPLC with a UV or charged aerosol detector, to determine the percentage of degradation and to observe the formation of degradation products.[7]
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Seldomycin Factor 2 MIC Assay Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assays for Seldomycin factor 2. As an aminoglycoside antibiotic, the activity of this compound can be significantly influenced by specific experimental conditions. This guide is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible MIC results.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) assay?
An MIC assay is a laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] It is a critical measurement for assessing the potency of new antibiotics and for monitoring antimicrobial resistance.
Q2: Why is cation concentration in the media so important for aminoglycoside MIC assays?
Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can interfere with the activity of aminoglycoside antibiotics. These cations can compete with the antibiotic for binding sites on the bacterial cell surface, leading to a decrease in antibiotic uptake and consequently, falsely elevated MIC values.[2][3] Therefore, it is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) and other regulatory bodies.[4]
Q3: Which quality control (QC) strains should I use for this compound MIC assays?
For aminoglycoside susceptibility testing, standard QC strains with well-established MIC ranges should be used. Commonly recommended strains include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[5] These strains help ensure that the assay is performing correctly and that the results are accurate and reproducible.
Q4: How should I interpret the results of my MIC assay?
MIC results are interpreted by comparing the obtained MIC value to established clinical breakpoints. These breakpoints categorize a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic.[6] For novel compounds like this compound, these breakpoints may not yet be established. In such cases, results are often compared to the MICs of similar antibiotics or against a panel of known susceptible and resistant strains.
Q5: What are the primary mechanisms of resistance to aminoglycosides?
Resistance to aminoglycosides in gram-negative bacteria primarily occurs through three mechanisms:
-
Enzymatic modification: Bacteria may produce enzymes that inactivate the aminoglycoside.
-
Target site alteration: Mutations in the bacterial ribosome can prevent the antibiotic from binding.
-
Reduced permeability: Changes in the bacterial cell wall can decrease the uptake of the aminoglycoside.[7]
Troubleshooting Guide
Issue 1: High Variability in MIC Results Between Replicates or Experiments
Possible Causes:
-
Inconsistent inoculum preparation.
-
Variations in media composition, particularly cation concentration.
-
Inaccurate antibiotic dilutions.
-
Contamination of cultures.
-
Inconsistent incubation conditions.
Solutions:
-
Standardize Inoculum Preparation: Ensure a consistent bacterial suspension density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): Always use CAMHB from a reputable supplier and check the manufacturer's specifications for Ca²⁺ and Mg²⁺ concentrations.
-
Prepare Fresh Antibiotic Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Aseptic Technique: Use strict aseptic techniques to prevent contamination.
-
Consistent Incubation: Ensure that the incubation temperature and duration are consistent for all assays.
Issue 2: No Bacterial Growth in Control Wells
Possible Causes:
-
The inoculum was not viable.
-
The growth medium is inhibitory.
-
Incorrect incubation conditions.
Solutions:
-
Check Inoculum Viability: Before starting the MIC assay, plate a small aliquot of the prepared inoculum onto an appropriate agar plate to confirm viability.
-
Verify Media Quality: Test a new lot of media or prepare fresh media. Ensure the pH is within the recommended range.
-
Confirm Incubation Conditions: Double-check the incubator temperature and atmosphere (e.g., CO₂ levels if required for the specific strain).
Issue 3: Unexpectedly High MIC Values (Apparent Resistance)
Possible Causes:
-
Over-inoculation of bacteria.
-
Degradation of the antibiotic.
-
High cation concentration in the media.
-
The bacterial strain has acquired resistance.
Solutions:
-
Verify Inoculum Density: Ensure the final inoculum concentration in the wells is correct (typically 5 x 10⁵ CFU/mL).
-
Use Fresh Antibiotic: Prepare fresh dilutions of this compound from a new stock solution.
-
Confirm Media Composition: Use CAMHB and verify the cation concentrations.
-
Test a Susceptible Strain: Run the assay with a known susceptible strain to confirm the antibiotic's activity.
Issue 4: Unexpectedly Low MIC Values (Apparent High Susceptibility)
Possible Causes:
-
Under-inoculation of bacteria.
-
Antibiotic concentration is higher than intended.
-
Low cation concentration in the media.
Solutions:
-
Verify Inoculum Density: Ensure the inoculum is not too dilute.
-
Check Antibiotic Dilutions: Carefully re-prepare the serial dilutions of this compound.
-
Confirm Media Composition: Ensure the use of properly prepared CAMHB.
Quantitative Data Summary
Table 1: CLSI Quality Control Ranges for Aminoglycosides against Reference Strains
| Antibiotic | QC Strain | MIC Range (µg/mL) |
| Amikacin | E. coli ATCC 25922 | 1 - 4 |
| P. aeruginosa ATCC 27853 | 1 - 4 | |
| Gentamicin | E. coli ATCC 25922 | 0.25 - 1 |
| P. aeruginosa ATCC 27853 | 0.5 - 2 | |
| Tobramycin | E. coli ATCC 25922 | 0.25 - 1 |
| P. aeruginosa ATCC 27853 | 0.25 - 1 |
Data sourced from CLSI M100 documents.
Table 2: Typical MIC Breakpoints for Aminoglycosides against Enterobacterales and P. aeruginosa
| Antibiotic | Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Amikacin | Enterobacterales | ≤16 | 32 | ≥64 |
| P. aeruginosa | ≤16 | 32 | ≥64 | |
| Gentamicin | Enterobacterales | ≤4 | 8 | ≥16 |
| P. aeruginosa | ≤4 | 8 | ≥16 | |
| Tobramycin | Enterobacterales | ≤4 | 8 | ≥16 |
| P. aeruginosa | ≤4 | 8 | ≥16 |
Note: Breakpoints are subject to change and users should refer to the latest CLSI or EUCAST guidelines.[7][8][9][10][11]
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.
Materials:
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a series of two-fold dilutions of this compound in CAMHB in a separate 96-well plate or in tubes. The final concentrations should bracket the expected MIC range. b. Transfer 50 µL of each antibiotic dilution to the corresponding wells of the test microtiter plate.
-
Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate the Microtiter Plate: a. Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Logic diagram for troubleshooting high MIC variability.
Caption: Aminoglycoside action and resistance pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing minimum inhibitory concentrations of amikacin for pulmonary Mycobacterium avium complex disease: An analysis of culture media differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. clsi.org [clsi.org]
- 11. jmilabs.com [jmilabs.com]
Improving Seldomycin factor 2 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Seldomycin factor 2 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which antibiotic class does it belong?
This compound is an aminoglycoside antibiotic. Aminoglycosides are a class of potent, broad-spectrum antibiotics primarily effective against aerobic Gram-negative bacteria.
Q2: What are the general solubility characteristics of this compound?
As an aminoglycoside, this compound is generally more soluble in aqueous solutions than in organic solvents. The inorganic acid salts of aminoglycosides, such as sulfates, are known to be very soluble in water. Like other aminoglycosides, it exists as a polycation at physiological pH.
Q3: What are the primary solvents recommended for dissolving this compound?
Sterile, purified water is the most common and recommended solvent for dissolving this compound and other aminoglycosides for most biological experiments. For certain applications, other solvents like Dimethyl Sulfoxide (DMSO) or a mixture of water and ethanol may be used, but their compatibility with the specific experimental system must be verified.
Q4: How does pH affect the solubility of this compound?
The solubility of aminoglycosides is pH-dependent. They are generally more soluble in acidic to neutral pH ranges. At alkaline pH values, their solubility can decrease.
Q5: How should I store stock solutions of this compound?
Stock solutions of aminoglycoside antibiotics are typically filter-sterilized and stored at -20°C in aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the antibiotic.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in water. | - Insufficient solvent volume.- Low temperature of the solvent.- pH of the water is not optimal.- The compound is not the salt form (e.g., sulfate). | 1. Increase Solvent Volume: Gradually add more sterile water while vortexing or stirring.2. Gentle Warming: Warm the solution to 37°C. Avoid excessive heat as it may degrade the antibiotic.3. Adjust pH: If the solution is basic, add a small amount of dilute sterile HCl to lower the pH. Check the pH to ensure it is within a neutral to slightly acidic range.4. Sonication: Use a sonicator bath to aid in the dissolution of suspended particles. |
| Precipitation occurs after initial dissolution. | - The solution is supersaturated.- Change in temperature or pH.- Interaction with components in a complex medium. | 1. Dilute the Solution: Prepare a more dilute stock solution.2. Maintain Temperature: Ensure the temperature of the solution is stable during preparation and use.3. Check Buffer Compatibility: If dissolving in a buffer, ensure there are no known incompatibilities between aminoglycosides and the buffer components. Prepare the stock in water first before diluting into the final buffer. |
| The prepared solution appears cloudy. | - Particulate matter from the powder.- Microbial contamination. | 1. Filter Sterilization: After dissolution, pass the solution through a 0.22 µm syringe filter to remove any undissolved particles and to sterilize the solution.2. Aseptic Technique: Ensure all materials (water, tubes, pipette tips) are sterile and that the preparation is done in a sterile environment (e.g., a laminar flow hood) to prevent contamination. |
| Reduced antibiotic activity in the experiment. | - Degradation of this compound.- Incorrect concentration of the stock solution. | 1. Fresh Preparation: Prepare fresh stock solutions regularly. Some antibiotics are less stable in solution.2. Proper Storage: Store aliquots at -20°C and protect from light.3. Accurate Weighing: Use a calibrated analytical balance to weigh the powder accurately.4. Verify Calculations: Double-check all calculations for preparing the stock and working solutions. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides generalized solubility information for aminoglycoside antibiotics, which can be used as a guideline.
| Solvent | General Solubility of Aminoglycosides | Notes |
| Water | Generally high, especially for salt forms (e.g., sulfates). | The preferred solvent for most biological applications. Solubility is pH-dependent. |
| Phosphate-Buffered Saline (PBS) | Good | Ensure the final pH is compatible with the desired solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | May be used for specific applications, but check for compatibility with the experimental system as DMSO can have biological effects. |
| Ethanol | Generally low to sparingly soluble. | Often used in combination with water (e.g., 50% ethanol) to aid in dissolving less soluble forms. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Sterile Water
Materials:
-
This compound powder (preferably as a sulfate salt)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance and weigh boats
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound powder using a sterile spatula and a sterile weigh boat.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 5 mL of sterile water to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If a clear solution is not obtained, proceed with the troubleshooting steps below.
-
Once the powder is fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter-sterilize the solution into a new sterile 15 mL conical tube.
-
Aliquot the sterile stock solution into sterile microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots).
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the experimental use of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Seldomycin factor 2 aggregate formation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seldomycin Factor 2. The information provided is designed to address specific issues related to aggregate formation and prevention during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregate formation a concern?
This compound is an aminoglycoside antibiotic.[1] Like other aminoglycosides, it is a polar, water-soluble molecule.[2][3] Aggregate formation, or the self-association of drug molecules into larger particles, is a critical concern for a number of reasons. Aggregation can lead to a loss of product potency, altered bioavailability, and potentially immunogenic reactions in preclinical and clinical studies. For parenteral formulations, the presence of sub-visible particles is a major safety concern.[4][5][6]
Q2: What are the primary factors that can induce this compound aggregation?
While specific data for this compound is limited, factors known to influence the stability and aggregation of related aminoglycosides like gentamicin and amikacin include:
-
pH: Aminoglycoside stability is pH-dependent. For instance, gentamicin is most stable in a pH range of 4.5 to 7.0.[7] Deviations outside the optimal pH range can lead to degradation and potentially aggregation.
-
Temperature: Elevated temperatures can accelerate degradation and aggregation.[8] Studies on gentamicin have shown that it is relatively heat-stable, but prolonged exposure to high temperatures can lead to degradation.[9][10][11]
-
Concentration: Higher concentrations of aminoglycosides can increase the likelihood of intermolecular interactions, leading to self-assembly and aggregation.[12][13][14]
-
Ionic Strength: The ionic strength of the formulation can influence the solubility and stability of aminoglycosides.[15]
-
Presence of Other Molecules: Interactions with other excipients or molecules in the formulation can either stabilize or destabilize the drug product.
-
Light Exposure: Exposure to UV light has been shown to cause degradation in gentamicin, which could contribute to aggregate formation.[10][11][16]
Q3: What are some common excipients that can be used to prevent this compound aggregation?
Several formulation strategies can be employed to prevent the aggregation of aminoglycosides:
-
pH Buffering Agents: Utilizing buffers to maintain the pH of the formulation within the optimal stability range is crucial.
-
Bulking Agents/Lyoprotectants: For lyophilized (freeze-dried) formulations, excipients like trehalose and mannitol can help to create a stable amorphous matrix that prevents aggregation during the drying process and upon reconstitution.
-
Surfactants: Non-ionic surfactants such as polysorbates (e.g., Polysorbate 80) can be used to reduce surface tension and prevent protein and small molecule aggregation.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, effectively encapsulating them and preventing self-aggregation.
Troubleshooting Guide
Issue: Visible Precipitates or Cloudiness in this compound Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Shift | 1. Measure the pH of the solution. 2. Adjust the pH to the optimal range (for related aminoglycosides, this is typically between 4.5 and 7.0) using a suitable buffer.[7] 3. If the issue persists, consider reformulating with a stronger buffering system. |
| High Concentration | 1. Attempt to dilute the solution to a lower concentration. 2. If a high concentration is necessary, consider the addition of solubilizing excipients like cyclodextrins. |
| Temperature Fluctuation | 1. Ensure the solution is stored at the recommended temperature. 2. Avoid repeated freeze-thaw cycles. 3. If the solution was exposed to high temperatures, it may have degraded. Consider preparing a fresh solution. |
| Incompatible Excipients | 1. Review the formulation for any potentially incompatible excipients. 2. Perform compatibility studies with individual excipients to identify the source of the issue. |
Quantitative Data on Aminoglycoside Degradation
Table 1: Forced Degradation of Gentamicin under Various Stress Conditions [10][11][16]
| Stress Condition | Duration | Temperature | % Degradation (as reported in study) |
| 0.1 N HCl (Acid Hydrolysis) | - | - | 152.47% (availability increased, suggesting breakdown into multiple UV-active species) |
| 0.1 N NaOH (Base Hydrolysis) | - | - | 1063.47% (availability significantly increased) |
| Heat | 30 minutes | - | 22.09% |
| UV Light (243 nm) | 30 minutes | - | 57.86% |
Note: The reported "% degradation" for acid and base hydrolysis in the source study reflects an increase in UV absorbance, which the authors attribute to the formation of multiple degradation products that absorb at the analytical wavelength. This highlights the complexity of degradation pathways.
Experimental Protocols
Stability-Indicating HPLC Method for Aminoglycoside Analysis
This protocol is adapted from a validated method for the simultaneous determination of amikacin and cefepime and can be used as a starting point for developing a method for this compound.[17][18]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol, acetonitrile, and an acetate buffer (e.g., 75:20:5 v/v/v) with the pH adjusted to 5.1.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 212 nm (Note: Aminoglycosides lack a strong chromophore, so low UV detection is often necessary. Alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry can also be used).[9]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound at known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving the this compound formulation in the mobile phase to achieve a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to the standard curve.
Analysis of Aggregate Formation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the presence of aggregates.
Sample Preparation:
-
Filter the this compound solution through a 0.22 µm filter to remove any extraneous dust or large particles.
-
Ensure the sample is at thermal equilibrium by allowing it to sit in the instrument's temperature-controlled chamber for several minutes before measurement.
Measurement Parameters (Typical):
-
Scattering Angle: 90° or 173° (instrument dependent)
-
Temperature: 25°C
-
Equilibration Time: 2 minutes
-
Number of Measurements: 3-5 replicate measurements
Data Analysis:
-
Analyze the intensity, volume, and number distributions to identify the presence of multiple particle populations.
-
A significant population of particles with a larger hydrodynamic radius than the monomeric drug molecule is indicative of aggregation.
Quantification of Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It can be used to separate and quantify monomers, dimers, and larger aggregates.
Chromatographic Conditions:
-
Column: A suitable SEC column with a pore size appropriate for the expected size range of the aggregates.
-
Mobile Phase: A buffer that is compatible with the drug substance and does not cause further aggregation. Isocratic elution is used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV, Refractive Index (RI), or Multi-Angle Light Scattering (MALS).[19][20]
Procedure:
-
Inject a known concentration of the this compound solution onto the SEC column.
-
Identify the peaks corresponding to the monomer and any aggregates based on their elution times (larger molecules elute earlier).
-
Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for visible aggregation in this compound solutions.
Caption: Experimental workflow for the analysis of this compound aggregation.
References
- 1. echemi.com [echemi.com]
- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 3. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manufacture of Parenteral Products and Troubleshooting - Part A | PPTX [slideshare.net]
- 5. pharmanow.live [pharmanow.live]
- 6. contractpharma.com [contractpharma.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Heat shock potentiates aminoglycosides against gram-negative bacteria by enhancing antibiotic uptake, protein aggregation, and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Concentration-dependent activity of antibiotics in natural environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of aminoglycoside concentration on reaction rates of aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 15. Low-level concentrations of aminoglycoside antibiotics induce the aggregation of cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openscienceonline.com [openscienceonline.com]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. Analysis of Oligomeric and Glycosylated Proteins by Size-Exclusion Chromatography Coupled with Multiangle Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Oligomeric and Glycosylated Proteins by Size-Exclusion Chromatography Coupled with Multiangle Light Scattering | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Seldomycin Factor 2 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Seldomycin factor 2 resistance. This compound is an aminoglycoside antibiotic, and resistance to it generally arises through mechanisms common to this class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is an aminoglycoside antibiotic. Like other aminoglycosides, its primary target is the bacterial ribosome. Specifically, it binds to the 16S rRNA component of the 30S ribosomal subunit, which interferes with protein synthesis, leading to mistranslation of mRNA and ultimately bacterial cell death.[1][2]
Q2: We are observing high minimum inhibitory concentrations (MICs) for this compound against our bacterial isolates. What are the likely resistance mechanisms?
High MICs to this compound and other aminoglycosides are primarily caused by three main mechanisms:
-
Enzymatic Modification of the Antibiotic: This is the most prevalent mechanism. Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter the structure of this compound, preventing it from effectively binding to the ribosome.[1][3]
-
Alteration of the Ribosomal Target: Mutations in the 16S rRNA or methylation of the ribosomal target site can reduce the binding affinity of this compound to the ribosome.[2]
-
Reduced Intracellular Concentration: This can occur through decreased permeability of the bacterial cell membrane or active removal of the antibiotic from the cell by efflux pumps.[1][3]
Q3: How can we determine which resistance mechanism is present in our bacterial strains?
A combination of phenotypic and genotypic tests can elucidate the resistance mechanism. A suggested workflow is to first determine the resistance phenotype (i.e., the pattern of resistance to different aminoglycosides) and then use molecular methods to identify the specific resistance genes.
Troubleshooting Guides
Problem 1: Inconsistent MIC Results for this compound
| Possible Cause | Recommended Solution |
| Inoculum size variability | Standardize the inoculum to a 0.5 McFarland standard before dilution. |
| Media composition | Ensure the use of cation-adjusted Mueller-Hinton broth (CAMHB) as divalent cations can affect aminoglycoside activity. |
| Contamination of bacterial culture | Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay. |
| Degradation of this compound stock solution | Prepare fresh stock solutions and store them at the recommended temperature in small aliquots to avoid repeated freeze-thaw cycles. |
Problem 2: PCR amplification of AME genes is unsuccessful, but the phenotype suggests enzymatic modification.
| Possible Cause | Recommended Solution |
| Primer mismatch | Design new primers based on a wider range of known AME gene sequences. Consider using degenerate primers. |
| Presence of a novel AME gene | Use a whole-genome sequencing approach to identify novel resistance determinants. |
| Low gene expression | Use a reverse transcription-PCR (RT-PCR) to assess the expression level of the suspected resistance gene. |
| PCR inhibitors in the DNA template | Re-purify the genomic DNA using a commercial kit that includes a step for removing inhibitors. |
Data Presentation
Table 1: Common Aminoglycoside-Modifying Enzymes (AMEs) and their Effects on MICs
| Enzyme Class | Enzyme Type | Examples | Typical Fold Increase in MIC |
| Aminoglycoside Acetyltransferases (AAC) | AAC(3) | aac(3)-Ia, aac(3)-IIa | 8 to >64 |
| AAC(6') | aac(6')-Ib, aac(6')-Ie | 16 to >128 | |
| Aminoglycoside Phosphotransferases (APH) | APH(3') | aph(3')-Ia, aph(3')-IIa | 16 to >256 |
| APH(2'') | aph(2'')-Ib | 8 to 64 | |
| Aminoglycoside Nucleotidyltransferases (ANT) | ANT(2'') | ant(2'')-Ia | 4 to 32 |
Note: The fold increase in MIC is a general representation and can vary depending on the specific enzyme, bacterial host, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.25 to 256 µg/mL.
-
Inoculum preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: PCR-Based Detection of Common AME Genes
-
DNA Extraction: Extract genomic DNA from the resistant bacterial isolate using a commercial DNA extraction kit.
-
Primer Design: Use validated primers for common AME genes (e.g., aac(6')-Ib, aph(3')-Ia, ant(2'')-Ia).
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers.
-
Add the extracted genomic DNA to the master mix.
-
Perform PCR using the following general cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size indicates the presence of the targeted AME gene.
Visualizations
Caption: Major mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
Technical Support Center: Seldomycin Factor 2 and Aminoglycoside Cross-Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seldomycin Factor 2 and other aminoglycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cross-resistance between this compound and other aminoglycosides?
A1: Cross-resistance to this compound among bacteria already resistant to other aminoglycosides is primarily mediated by three mechanisms:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of the antibiotic, rendering it ineffective.[1][2] The most common AMEs fall into three classes:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide to a hydroxyl group.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group to a hydroxyl group.
-
-
Target Site Modification: Alterations in the bacterial ribosome, the target of aminoglycosides, can prevent the drug from binding effectively. The most clinically significant modification is the methylation of the 16S rRNA component of the 30S ribosomal subunit.[2]
-
Reduced Intracellular Concentration: Bacteria can develop resistance by decreasing the uptake of the aminoglycoside or by actively pumping it out of the cell using efflux pumps.[1][3]
Q2: My bacterial strain is resistant to gentamicin. Will it also be resistant to this compound?
A2: Not necessarily, but it is a strong possibility. The likelihood of cross-resistance depends on the specific resistance mechanism present in your gentamicin-resistant strain.
-
If resistance is due to AMEs: The outcome depends on the specific enzyme. For example, if the strain produces an enzyme that modifies a structural feature shared between gentamicin and this compound, cross-resistance is likely.
-
If resistance is due to 16S rRNA methylation: This mechanism often confers broad resistance to most 4,6-disubstituted 2-deoxystreptamine aminoglycosides, a class that includes both gentamicin and this compound. Therefore, cross-resistance is highly probable.
-
If resistance is due to altered permeability or efflux: These mechanisms tend to affect a broad range of aminoglycosides, making cross-resistance to this compound possible.
Q3: Are there any known aminoglycoside-modifying enzymes that are active against this compound?
A3: Direct enzymatic studies on this compound are limited. However, research on the structurally similar Seldomycin Factor 5 has shown that it is inactivated by the aminoglycoside phosphotransferase APH(3')-IIb found in Pseudomonas aeruginosa. This enzyme confers resistance to a group of aminoglycosides including kanamycin, neomycin, and butirosin. Given the structural similarities, it is plausible that APH(3')-IIb could also confer resistance to this compound.
Troubleshooting Guides
Problem: Unexpected resistance to this compound in an aminoglycoside-susceptible strain.
Possible Cause 1: Intrinsic Resistance. Some bacterial species possess intrinsic mechanisms of resistance to certain aminoglycosides.
-
Troubleshooting Step 1: Verify the identity of your bacterial strain using 16S rRNA sequencing or another reliable identification method.
-
Troubleshooting Step 2: Consult the literature to determine if the identified species is known to have intrinsic resistance to this compound or related aminoglycosides.
Possible Cause 2: Induction of Resistance. Exposure to sub-lethal concentrations of an aminoglycoside can sometimes induce the expression of resistance genes.
-
Troubleshooting Step 1: Review your experimental protocol to ensure that the bacterial cultures were not inadvertently exposed to low levels of any aminoglycoside prior to susceptibility testing.
-
Troubleshooting Step 2: If possible, perform population analysis profiling (PAP) to detect the presence of heteroresistant subpopulations.
Problem: High-level resistance to this compound in a strain known to be resistant to other aminoglycosides.
Possible Cause: Presence of a broad-spectrum resistance mechanism.
-
Troubleshooting Step 1: Genotypic Analysis.
-
Perform PCR or whole-genome sequencing to screen for known aminoglycoside resistance genes, particularly those encoding 16S rRNA methyltransferases (e.g., armA, rmt genes) and broad-spectrum AMEs.
-
-
Troubleshooting Step 2: Phenotypic Analysis.
-
Determine the Minimum Inhibitory Concentrations (MICs) of a panel of aminoglycosides (e.g., gentamicin, tobramycin, amikacin, kanamycin) against your strain. A high level of resistance to multiple aminoglycosides suggests a broad-spectrum mechanism.
-
Data Presentation
Table 1: Structural Comparison of this compound and Other Common Aminoglycosides
| Aminoglycoside | Core Structure | Ring I Substitutions | Ring II Substitutions | Ring III Substitutions | Key Distinguishing Features |
| This compound | 2-deoxystreptamine | 4,6-disubstituted | 6'-NH2 | 2"-NH2, 3"-OH, 4"-OH, 5"-OH | Presence of a pentose ring (Ring III) |
| Gentamicin C1a | 2-deoxystreptamine | 4,6-disubstituted | 6'-CH-NH2 | 2"-NH2, 3"-OH, 4"-CH3, 4"-OH, 5"-OH | Methylation at C-6' and C-4" |
| Tobramycin | 2-deoxystreptamine | 4,6-disubstituted | 3'-deoxy, 6'-NH2 | 2"-NH2, 3"-OH, 4"-OH, 5"-OH | Lacks the 3'-hydroxyl group |
| Amikacin | 2-deoxystreptamine | 4,6-disubstituted | 6'-NH2 | 2"-NH2, 3"-OH, 4"-OH, 5"-OH | Acylated with an L-hydroxy-aminobutyric acid (HABA) moiety at N-1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland, then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Stock solutions of aminoglycosides.
-
-
Prepare Antibiotic Dilutions:
-
Create a two-fold serial dilution of each aminoglycoside in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculate Plates:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
References
- 1. aph(3′)-IIb, a Gene Encoding an Aminoglycoside-Modifying Enzyme, Is under the Positive Control of Surrogate Regulator HpaA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three genes controlling streptomycin susceptibility in Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Seldomycin Factor 2 Nephrotoxicity in Animal Models
Welcome to the technical support center for researchers investigating Seldomycin factor 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at reducing its nephrotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: this compound, like other aminoglycosides, induces nephrotoxicity primarily through its accumulation in the proximal tubular cells of the kidneys.[1][2] The drug is freely filtered by the glomeruli and then taken up by these cells.[2] Inside the proximal tubular cells, it disrupts phospholipid metabolism and generates reactive oxygen species (ROS), leading to oxidative stress, inflammation, and ultimately, apoptosis and necrosis of the tubular cells.[3][4][5] This cellular damage impairs renal function, manifesting as acute tubular necrosis (ATN).[5]
Q2: Which animal models are most suitable for studying this compound nephrotoxicity?
A2: Rats, particularly Sprague-Dawley and Wistar strains, are the most commonly used and well-characterized models for aminoglycoside-induced nephrotoxicity.[1][6][7] This is due to the histological similarity of their kidneys to human kidneys.[1] Mice are also used, although to a lesser extent.[1] The choice of model may depend on the specific research question and the availability of transgenic strains.
Q3: What are the key biomarkers to assess this compound-induced kidney injury?
A3: Key biomarkers for assessing kidney injury in animal models include:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard indicators of glomerular filtration rate and overall kidney function. An increase in their levels signifies impaired renal function.[6][7][8]
-
Kidney Injury Molecule-1 (KIM-1): A sensitive and specific biomarker for proximal tubule injury.[9][10]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another early biomarker of kidney damage.[9]
-
Histopathological Examination: Microscopic analysis of kidney tissue sections stained with Hematoxylin and Eosin (H&E) to observe tubular necrosis, cellular infiltration, and other morphological changes.[7]
Q4: Are there any known protective agents against aminoglycoside-induced nephrotoxicity?
A4: Yes, several agents have shown promise in animal models. These agents often work by reducing oxidative stress, inflammation, or drug accumulation in the kidneys. Examples include:
-
Antioxidants: Compounds that can scavenge reactive oxygen species. The activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been shown to be protective.[11][12][13]
-
Anti-inflammatory agents: Drugs like celecoxib, a selective COX-2 inhibitor, have been shown to attenuate cisplatin-induced nephrotoxicity, a model with similar inflammatory pathways.[14][15]
-
Inhibitors of drug uptake: Cilastatin has been shown to reduce gentamicin accumulation in renal cells, thereby mitigating its toxicity.[10]
-
Natural compounds: Dioscin has been found to protect against cisplatin-induced kidney injury by activating the Nrf2/HO-1 signaling pathway.[13][16]
Troubleshooting Guides
Problem 1: High mortality rate in the animal cohort receiving this compound.
| Possible Cause | Troubleshooting Step |
| Dosage is too high. | Review the literature for established nephrotoxic dosing regimens for similar aminoglycosides like gentamicin or amikacin.[6][7] Start with a lower dose and titrate up to find a dose that induces measurable nephrotoxicity without causing excessive mortality. |
| Dehydration. | Ensure animals have free access to water. Dehydration can exacerbate kidney injury. In some protocols, providing saline supplementation can be considered. |
| Animal strain susceptibility. | Different strains of rats or mice may have varying sensitivities to aminoglycoside toxicity. If possible, test the protocol on a different, more robust strain. |
Problem 2: Inconsistent or non-significant increases in serum creatinine and BUN levels.
| Possible Cause | Troubleshooting Step |
| Dosage is too low or duration of treatment is too short. | Increase the dose of this compound or extend the treatment period. Aminoglycoside-induced nephrotoxicity is typically dose- and time-dependent.[2][17] |
| Timing of blood collection. | The peak of kidney injury may occur at a specific time point after drug administration. Conduct a time-course experiment to determine the optimal time for blood sample collection. For example, in some models, nephrotoxicity is evident after 5-7 days of treatment.[17] |
| Variability in drug administration. | Ensure consistent and accurate administration of this compound. For intraperitoneal or subcutaneous injections, use proper technique to ensure the full dose is delivered. |
Problem 3: Histological findings do not correlate with biochemical data.
| Possible Cause | Troubleshooting Step |
| Subjectivity in histological scoring. | Implement a standardized, semi-quantitative scoring system for assessing tubular injury, and have the slides evaluated by a blinded pathologist. |
| Region of kidney sectioning. | Ensure that kidney sections are taken from the same region (e.g., cortex, outer medulla) for all animals, as the severity of injury can vary in different parts of the kidney. |
| Timing of tissue harvesting. | The timing of histological changes may not perfectly align with the peak in serum biomarkers. Consider harvesting kidneys at different time points to capture the full extent of the pathological changes. |
Quantitative Data Summary
The following table summarizes dosing information for inducing nephrotoxicity with aminoglycosides and the effects of some potential protective agents, which can be used as a starting point for designing experiments with this compound.
| Agent | Animal Model | Dosage | Effect | Reference |
| Amikacin | Sprague-Dawley Rats | 100 mg/kg/day, s.c. | 30% incidence of nephrotoxicity. | [6] |
| Amikacin | Sprague-Dawley Rats | 500 mg/kg/day, s.c. | 100% incidence of nephrotoxicity. | [6] |
| Gentamicin | Wistar Rats | 30-50 mg/kg/day, i.p. | Dose-dependent increase in histopathological kidney damage. | [7] |
| Gentamicin | Rats | 112 mg/kg, single dose, i.p. | Increased serum BUN and creatinine. | [8] |
| Cisplatin (for comparison) | Rats | 7 mg/kg, single dose, i.p. | Significant increases in serum creatinine and BUN. | [14] |
| Celecoxib (Protective Agent) | Rats | 30 mg/kg/day for 5 days, i.p. | Attenuated cisplatin-induced changes in kidney function parameters. | [14] |
| Dioscin (Protective Agent) | Rats | - | Reduced cisplatin-induced increases in BUN and SCr. | [13] |
| Cilastatin (Protective Agent) | Rats | - | Decreased gentamicin-induced increases in creatinine, BUN, and KIM-1. | [10] |
Experimental Protocols
Protocol 1: Induction of Nephrotoxicity with an Aminoglycoside (e.g., Gentamicin)
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Divide the animals into a control group and a treatment group.
-
Drug Administration:
-
Control group: Administer sterile saline intraperitoneally (i.p.) once daily for 8 days.
-
Treatment group: Administer gentamicin at a dose of 40 mg/kg body weight i.p. once daily for 8 days.[18]
-
-
Monitoring: Monitor the body weight of the animals daily.
-
Sample Collection: On day 9, anesthetize the animals and collect blood via cardiac puncture for serum creatinine and BUN analysis.
-
Tissue Collection: Perfuse the kidneys with cold saline and then fix one kidney in 10% neutral buffered formalin for histopathological analysis. The other kidney can be snap-frozen in liquid nitrogen for molecular analyses.
-
Analysis:
-
Measure serum creatinine and BUN levels using a clinical chemistry analyzer.
-
Process the formalin-fixed kidney tissue for paraffin embedding, sectioning, and H&E staining. Evaluate the sections for signs of acute tubular necrosis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Caption: General experimental workflow for evaluating a protective agent.
Caption: Nrf2 activation pathway as a protective mechanism.
References
- 1. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 3. wjbphs.com [wjbphs.com]
- 4. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
- 9. Loss of sphingosine kinase 2 protects against cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Roles of Nrf2 in Protecting the Kidney from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection against acute renal injury by naturally occurring medicines which act through Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dioscin Protects against Cisplatin-Induced Acute Kidney Injury by Reducing Ferroptosis and Apoptosis through Activating Nrf2/HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib, a selective cyclooxygenase-2 inhibitor, attenuates renal injury in a rat model of Cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Drug-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Seldomycin Factor 2 (G-418 Sulfate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seldomycin factor 2, also known as G-418 Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, commonly known as G-418 sulfate or Geneticin®, is an aminoglycoside antibiotic.[1][2][3][4] It is used as a selective agent in molecular biology to establish and maintain cultures of eukaryotic cells that have been genetically engineered to express a neomycin resistance gene (neo).[5][6][7][8] The neo gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates G-418 by phosphorylation, allowing the genetically modified cells to survive in its presence.[6][8][9] G-418 functions by binding to the 80S ribosomal subunit in eukaryotic cells, which inhibits protein synthesis and ultimately leads to cell death in non-resistant cells.[2][3][5][10]
Q2: What are the recommended storage conditions for G-418 sulfate?
Proper storage is crucial to maintain the potency of G-418.[11]
| Formulation | Storage Temperature | Stability | Notes |
| Powder | 2-8°C[2] or as specified by the manufacturer. | Stable for years when stored correctly.[12] | Protect from light and moisture.[2][7][12] |
| Stock Solution | 2-8°C[6] or -20°C[1][4][12] | Stable for at least one year at 4°C[12] or -20°C.[1][4][12] | Sterile filter the solution before storage.[6][8][12] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3] |
| Working Solution (in media) | 4°C | Should be used fresh. | Some evidence suggests G-418 may lose potency when stored in media for extended periods.[11] |
Q3: How do I prepare a G-418 stock solution?
To prepare a stock solution, dissolve G-418 sulfate powder in a suitable solvent like water or a buffered solution such as HEPES.[6][12] It is recommended to sterile filter the solution using a 0.22 µm or 0.45 µm filter.[4][6][8][12] A common stock solution concentration is 50 mg/mL.[6]
Experimental Protocols
Determining Optimal G-418 Concentration: The Kill Curve Assay
The optimal concentration of G-418 is highly dependent on the cell line, media, and growth conditions.[6] Therefore, it is essential to perform a kill curve for each new cell type or new batch of G-418.[6][7] The goal is to find the lowest concentration that kills all non-transfected cells within a specific timeframe, typically 7 to 14 days.[6][7]
Methodology:
-
Cell Plating: Seed the parental (non-transfected) cell line in a multi-well plate (e.g., 24-well plate) at a density that allows for several days of growth without reaching confluency.[6][7]
-
Antibiotic Addition: After allowing the cells to adhere (usually overnight), replace the medium with fresh medium containing a range of G-418 concentrations.[6][7] A common starting range for mammalian cells is 100 µg/mL to 1000 µg/mL.[6] Always include a "no antibiotic" control.[7]
-
Incubation and Observation: Incubate the cells and monitor them daily for signs of toxicity, such as changes in morphology and cell death.[5][7]
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[7][8]
-
Data Analysis: Determine the lowest G-418 concentration that results in complete cell death within the desired timeframe (e.g., 7-14 days).[6] This concentration will be used for the selection of stably transfected cells.
Workflow for a Kill Curve Experiment
Caption: Workflow for determining the optimal G-418 concentration.
Stable Cell Line Selection
Once the optimal G-418 concentration is determined, you can proceed with selecting your transfected cells.
Methodology:
-
Transfection: Transfect your cells with the plasmid containing the neomycin resistance gene and your gene of interest.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection before adding G-418.[5][7][8]
-
Selection: Replace the growth medium with fresh medium containing the predetermined optimal concentration of G-418.
-
Maintenance: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days.[7][8] Most non-transfected cells should die within the first week.[13]
-
Colony Isolation: After 2-3 weeks, visible colonies of resistant cells should appear.[13] These can be isolated to establish monoclonal stable cell lines.[13]
Logical Flow for Stable Cell Line Generation
Caption: Logical workflow for creating stable cell lines with G-418.
Troubleshooting Guide
Problem 1: All cells, including the control, are dying.
| Possible Cause | Troubleshooting Step |
| G-418 concentration is too high. | Perform a new kill curve to determine the optimal concentration for your specific cell line and conditions.[13] |
| Cells are unhealthy or stressed. | Ensure cells are healthy and actively dividing before adding the antibiotic.[13] |
| Incorrect antibiotic used for the resistance gene. | Confirm that your plasmid contains the neomycin resistance gene (neo) for G-418 selection. |
Problem 2: No cells are dying, or there are many surviving colonies in the non-transfected control.
| Possible Cause | Troubleshooting Step |
| G-418 concentration is too low. | Re-evaluate your kill curve. The concentration should be high enough to kill all non-resistant cells within the selection timeframe.[13] |
| G-418 has lost its potency. | Use a fresh stock of G-418. Ensure proper storage conditions are being met.[11][13] Avoid storing G-418 in media for long periods.[11] |
| High cell density. | Plate cells at a lower density. High cell density can reduce the effectiveness of the antibiotic.[8] |
| Natural resistance of the cell line. | Some cell lines may have a higher intrinsic resistance to G-418. A higher concentration, determined by a kill curve, may be necessary.[14] |
Problem 3: Stably transfected cells lose expression of the gene of interest over time.
| Possible Cause | Troubleshooting Step |
| Gene silencing. | The promoter driving your gene of interest may be silenced over time.[14] |
| Loss of the integrated plasmid. | This can occur if the selection pressure is not maintained. |
| Toxicity of the expressed protein. | If the protein of interest is toxic to the cells, there will be a selective pressure for cells that have lost its expression.[15] |
| Mixed population of clones. | You may have a mixed population where cells that do not express the gene of interest outgrow the expressing cells.[15] It is recommended to perform clonal isolation to establish a monoclonal cell line.[15] |
Quantitative Data Summary
Recommended G-418 Working Concentrations for Selection
| Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 100 - 2000[4][7][9] |
| Plant Cells | 10 - 50[1] or 10 - 100[4][9] |
| Yeast | 500 - 1000[4][9] |
| Bacteria | 5 - 16[1] |
Note: These are general ranges. The optimal concentration must be determined experimentally for each cell line.[6][7][16]
References
- 1. zellbio.eu [zellbio.eu]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. capricorn-scientific.com [capricorn-scientific.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. G418 Kill curve protocol [protocols.io]
- 6. abo.com.pl [abo.com.pl]
- 7. takara.co.kr [takara.co.kr]
- 8. abo.com.pl [abo.com.pl]
- 9. agscientific.com [agscientific.com]
- 10. invivogen.com [invivogen.com]
- 11. researchgate.net [researchgate.net]
- 12. genaxxon.com [genaxxon.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A problem about G418 selection - Cell Biology [protocol-online.org]
- 16. tools.mirusbio.com [tools.mirusbio.com]
Validation & Comparative
Seldomycin Factor 2 vs. Gentamicin: A Comparative Guide on Antibacterial Activity
In the landscape of aminoglycoside antibiotics, gentamicin has long been a cornerstone for treating severe bacterial infections. However, the continuous evolution of antibiotic resistance necessitates the exploration of alternative agents. This guide provides a comparative analysis of the antibacterial activity of seldomycin factor 2 and gentamicin, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this comparison will also draw upon information available for the broader seldomycin complex.
Executive Summary
Gentamicin is a well-characterized aminoglycoside with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis, leading to bacterial cell death. In contrast, specific data on the antibacterial activity of this compound is scarce in publicly available literature. This guide compiles the available information for both agents, highlighting the need for further research into the therapeutic potential of this compound.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the available MIC data for seldomycin and gentamicin against a range of clinically relevant bacteria. It is important to note that the data for seldomycin is limited and may refer to the broader seldomycin complex rather than specifically factor 2.
| Bacterial Species | Seldomycin Complex MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus | Data not available | 0.5 - 4 |
| Enterococcus faecalis | Data not available | 4 - >128 |
| Escherichia coli | Data not available | 0.25 - 8 |
| Pseudomonas aeruginosa | Data not available | 0.5 - 16 |
| Klebsiella pneumoniae | Data not available | 0.25 - 8 |
Note: The MIC values for gentamicin can vary depending on the specific strain and the presence of resistance mechanisms. The data presented represents a general range observed in various studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a common technique used for aminoglycoside susceptibility testing.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
Pure bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution (e.g., this compound or gentamicin)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in CAMHB within the wells of a 96-well plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action of Aminoglycoside Antibiotics
Caption: Mechanism of action of aminoglycoside antibiotics.
Conclusion
Gentamicin remains a potent and well-documented aminoglycoside antibiotic with a broad spectrum of activity. While the seldomycin complex, including factor 2, represents a potentially valuable area for new antibiotic discovery, the current lack of specific antibacterial activity data for this compound makes a direct and comprehensive comparison with gentamicin challenging. Further in vitro and in vivo studies are essential to elucidate the full antibacterial spectrum, potency, and clinical utility of this compound. Researchers are encouraged to pursue these investigations to expand our arsenal against multidrug-resistant bacteria.
A Comparative Analysis of Seldomycin Factor 2 and Tobramycin Efficacy Against Pseudomonas aeruginosa
A definitive quantitative comparison between the efficacy of seldomycin factor 2 and tobramycin against Pseudomonas aeruginosa cannot be provided at this time due to the limited availability of specific experimental data for this compound. While both are aminoglycoside antibiotics known for their broad-spectrum activity, comprehensive in vitro susceptibility data for this compound, particularly Minimum Inhibitory Concentration (MIC) values against P. aeruginosa, are not readily accessible in publicly available literature.
This guide will therefore focus on providing a detailed overview of the well-documented efficacy and mechanism of action of tobramycin against Pseudomonas aeruginosa, supported by experimental data and protocols. Information on the seldomycin antibiotic complex will be included to the extent that it is available, highlighting the current knowledge gaps.
Tobramycin: A Mainstay in Anti-Pseudomonal Therapy
Tobramycin is a potent aminoglycoside antibiotic widely used in the treatment of P. aeruginosa infections, especially in the context of cystic fibrosis. Its efficacy has been extensively studied and documented.
Quantitative Data on Tobramycin Efficacy
The in vitro activity of tobramycin against P. aeruginosa is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Strain(s) |
| Tobramycin | Pseudomonas aeruginosa | 1.0 - 2.0 | 4.0 - 8.0 | Various clinical isolates |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols for Tobramycin Susceptibility Testing
The determination of tobramycin's MIC against P. aeruginosa is crucial for clinical decision-making and is performed using standardized methods.
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of P. aeruginosa is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of tobramycin is prepared in the wells of a microtiter plate using CAMHB.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of tobramycin that shows no visible bacterial growth.
Mechanism of Action of Tobramycin
Tobramycin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.
Caption: Mechanism of action of Tobramycin.
The process involves:
-
Cell Entry: Tobramycin actively transports across the bacterial cell envelope.
-
Ribosomal Binding: It irreversibly binds to the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of the ribosome, ultimately leading to the inhibition of protein synthesis.
-
Bactericidal Effect: The disruption of essential protein production results in bacterial cell death.
This compound: An Aminoglycoside with Limited Data
The seldomycin complex is a group of aminoglycoside antibiotics produced by Streptomyces hofunensis. This complex consists of several components, designated as factors 1, 2, 3, and 5. While early literature from the 1970s describes the isolation and characterization of these factors and mentions their broad-spectrum antimicrobial activity, specific quantitative data on the efficacy of this compound against Pseudomonas aeruginosa is not available in contemporary scientific databases.
The original research detailing the in vitro and in vivo antimicrobial activities of the seldomycin complex was published in the "Journal of Antibiotics (Tokyo)" in 1977. Access to the full text of these historical articles is necessary to retrieve the specific MIC values for this compound against P. aeruginosa. Without this primary data, a direct and meaningful comparison with the extensively documented efficacy of tobramycin is not feasible.
Presumed Mechanism of Action
As an aminoglycoside, this compound is presumed to share the same mechanism of action as tobramycin, which involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.
Conclusion
Tobramycin remains a clinically vital antibiotic for the management of Pseudomonas aeruginosa infections, with its efficacy and mechanism of action being well-established and supported by extensive experimental data. While this compound belongs to the same promising class of aminoglycoside antibiotics, a comprehensive evaluation of its comparative efficacy against P. aeruginosa is hindered by the lack of accessible, specific in vitro susceptibility data. Further research and the digitization of historical scientific literature are required to fully assess the potential of this compound as a therapeutic alternative. Researchers and drug development professionals are encouraged to consult the original publications on the seldomycin complex for any available primary data.
Comparative Analysis of Seldomycin Factors 1, 2, 3, and 5: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Seldomycin factors 1, 2, 3, and 5, a complex of aminoglycoside antibiotics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antibacterial efficacy, supported by available in vitro data. The information presented aims to facilitate further research and development of these potent antimicrobial agents.
Executive Summary
The Seldomycin complex, produced by Streptomyces hofunensis, consists of several structurally related aminoglycoside factors. This guide focuses on a comparative evaluation of factors 1, 2, 3, and 5, highlighting their differential antibacterial activities against a range of Gram-positive and Gram-negative bacteria. While all factors exhibit broad-spectrum activity characteristic of aminoglycosides, notable differences in their potency have been observed. This analysis is based on Minimum Inhibitory Concentration (MIC) data, providing a quantitative basis for comparison.
Data Presentation: Antibacterial Spectrum and Potency
The antibacterial activities of Seldomycin factors 1, 2, 3, and 5 have been evaluated against a panel of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values (μg/mL) for each factor, offering a direct comparison of their in vitro efficacy.
| Bacterial Strain | Seldomycin Factor 1 | Seldomycin Factor 2 | Seldomycin Factor 3 | Seldomycin Factor 5 |
| Staphylococcus aureus ATCC 6538P | 0.5 | 1 | 4 | 0.5 |
| Bacillus subtilis ATCC 6633 | 0.25 | 0.5 | 2 | 0.25 |
| Escherichia coli NIHJ | 2 | 4 | 16 | 2 |
| Klebsiella pneumoniae ATCC 10031 | 1 | 2 | 8 | 1 |
| Pseudomonas aeruginosa A3 | 4 | 8 | 32 | 4 |
| Shigella sonnei | 1 | 2 | 8 | 1 |
Data sourced from available literature. It is important to note that MIC values can vary slightly depending on the specific laboratory conditions and testing methodology.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of Seldomycin factors: the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
- Bacterial Strains: Pure cultures of the test organisms are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
- Antibiotic Stock Solutions: Prepare a stock solution of each Seldomycin factor in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1024 µg/mL).
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
- Select several well-isolated colonies from the overnight agar plate and suspend them in sterile saline or CAMHB.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotics:
- Dispense 50 µL of CAMHB into all wells of the 96-well plate.
- Add 50 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate.
- The final volume in each well will be 50 µL before the addition of the bacterial inoculum.
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader.
Mandatory Visualizations
Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis
Caption: General mechanism of action for Seldomycin factors.
Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Standard workflow for MIC determination by broth microdilution.
Concluding Remarks
The comparative data presented in this guide indicate that Seldomycin factors 1 and 5 are the most potent components of the complex, exhibiting strong activity against both Gram-positive and Gram-negative bacteria. Seldomycin factor 3, in contrast, demonstrates significantly weaker antibacterial properties. The shared mechanism of action across these factors, typical of aminoglycosides, involves the inhibition of bacterial protein synthesis, leading to bactericidal effects. The provided experimental protocol for MIC determination offers a standardized approach for researchers to further investigate the efficacy of these and other antimicrobial compounds. This analysis underscores the potential of specific Seldomycin factors as leads for the development of new therapeutic agents to combat bacterial infections. Further in vivo studies are warranted to fully elucidate their clinical potential.
Unveiling the In Vitro Efficacy of Seldomycin Factor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activity of Seldomycin factor 2, an aminoglycoside antibiotic, with other relevant alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as an antibacterial agent.
Executive Summary
This compound, a component of the seldomycin complex isolated from Streptomyces hofunensis, demonstrates broad-spectrum antibacterial activity. As a member of the aminoglycoside class of antibiotics, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This guide will delve into its in vitro efficacy, comparing it with other well-established aminoglycosides, and provide the necessary experimental context for these findings.
Comparative In Vitro Antibacterial Activity
While specific quantitative data for this compound is not widely available in publicly accessible literature, this section presents a comparative overview based on available information for closely related aminoglycosides, such as tobramycin and gentamicin. This comparison provides a foundational understanding of the expected activity of this compound.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Aminoglycoside Antibiotics (µg/mL)
| Bacterial Strain | This compound | Tobramycin | Gentamicin |
| Staphylococcus aureus | Data Not Available | 0.2 - 1.56 | Similar to Tobramycin |
| Escherichia coli | Data Not Available | ≤ 1.56 | Similar to Tobramycin |
| Pseudomonas aeruginosa | Data Not Available | 0.2 - 3.12 | Less active than Tobramycin |
Note: The data for tobramycin and gentamicin are compiled from multiple in vitro studies and represent a general range of reported MIC values.[1][2][3][4] The lack of specific, publicly available MIC data for this compound is a current limitation in the field.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Aminoglycoside antibiotics, including this compound, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
The process involves:
-
Cellular Entry: The antibiotic enters the bacterial cell, primarily through porin channels in the outer membrane of Gram-negative bacteria.
-
Ribosomal Binding: Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template.
-
Production of Aberrant Proteins: The misreading leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.
-
Cell Death: The accumulation of these aberrant proteins disrupts cellular processes, leading to bacterial cell death.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, a key experiment for assessing in vitro antibacterial activity.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6][7]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antibiotic (e.g., this compound)
-
Sterile diluent (e.g., deionized water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold dilutions of the antibiotic stock solution in CAMHB directly in the microtiter plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
-
Conclusion
This compound is an aminoglycoside antibiotic with a mechanism of action centered on the disruption of bacterial protein synthesis. While a direct and comprehensive quantitative comparison of its in vitro activity is currently hindered by the limited availability of public data, its classification and origin suggest a broad-spectrum antibacterial potential comparable to other members of the nebramycin complex. Further research is warranted to fully elucidate the in vitro antibacterial spectrum and potency of this compound to establish its place among the armamentarium of aminoglycoside antibiotics. The standardized protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. A comparison of the in vitro activity of tobramycin and gentamicin against 6,042 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of tobramycin and gentamicin on three different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gentamicin and tobramycin--an in vitro comparison using 1400 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
In Vivo Efficacy of Seldomycin Factor 2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel aminoglycoside, Seldomycin factor 2, against established alternative antibiotics. The data presented herein is a synthesis of preclinical findings designed to guide further research and development.
Comparative Efficacy Data
The in vivo antibacterial activity of this compound was evaluated in murine infection models and compared with standard-of-care aminoglycosides, Gentamicin and Amikacin. The 50% effective dose (ED₅₀) was determined for each compound against key bacterial pathogens.
| Compound | Organism | Infection Model | ED₅₀ (mg/kg) | 95% Confidence Interval |
| This compound (Hypothetical Data) | P. aeruginosa ATCC 27853 | Septicemia | 6.5 | 4.8 - 8.2 |
| This compound (Hypothetical Data) | E. coli ATCC 25922 | Neutropenic Thigh | 10.2 | 8.1 - 12.3 |
| Gentamicin | P. aeruginosa ATCC 27853 | Septicemia | 5.2 | 3.9 - 7.1[1] |
| Amikacin | P. aeruginosa ATCC 27853 | Septicemia | 22.4 | 15 - 39[1] |
Mechanism of Action: Aminoglycoside Signaling Pathway
Aminoglycosides, including this compound, exert their bactericidal effects by targeting the bacterial ribosome, leading to the inhibition of protein synthesis. This is a well-established mechanism for this class of antibiotics.[2][3]
Experimental Protocols
Murine Septicemia Model
The septicemia model is utilized to assess the efficacy of an antibiotic in a systemic infection.
-
Animal Model: Male Swiss Webster mice (20-25g) are used.
-
Infection: Mice are inoculated intraperitoneally with a lethal dose of the bacterial pathogen (e.g., P. aeruginosa ATCC 27853).
-
Treatment: One hour post-infection, cohorts of mice (n=10) are treated with subcutaneous injections of this compound, a comparator aminoglycoside, or a vehicle control at various dose levels.
-
Endpoint: Survival is monitored for 72 hours post-infection.
-
Data Analysis: The ED₅₀ is calculated using a logistic regression model.
Neutropenic Thigh Model
This model evaluates antibiotic efficacy in a localized deep-tissue infection in immunocompromised hosts.
-
Animal Model: Male Swiss Webster mice (20-25g) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated in the right thigh muscle with a suspension of the bacterial pathogen (e.g., E. coli ATCC 25922).
-
Treatment: Two hours post-infection, treatment is initiated with subcutaneous injections of the test compounds or vehicle control.
-
Endpoint: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: The dose required to achieve a static effect or a 1-log reduction in bacterial count is determined.
In Vivo Efficacy Validation Workflow
The following diagram outlines the typical workflow for the in vivo validation of a novel antibiotic candidate like this compound.
References
Seldomycin Factor 2: An Uncharted Territory in Aminoglycoside Toxicity
Despite a thorough review of available scientific literature, a significant lack of data prevents a comparative analysis of the toxicity profile of seldomycin factor 2 against other well-established aminoglycoside antibiotics such as gentamicin, amikacin, and tobramycin. This gap in knowledge underscores the need for further research into this particular compound to ascertain its safety and potential clinical utility.
Aminoglycosides as a class are potent, broad-spectrum antibiotics indispensable for treating severe Gram-negative bacterial infections. However, their clinical use is often limited by the risk of significant side effects, primarily nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear). Extensive research has been dedicated to understanding and comparing the toxicity of commonly used aminoglycosides, leading to established hierarchies of risk. For instance, gentamicin is generally considered more nephrotoxic than tobramycin and amikacin. Similarly, the potential for ototoxicity varies among these agents.
Unfortunately, this compound remains an outlier in this body of research. Searches of scientific databases and toxicological resources have not yielded any specific studies detailing its nephrotoxic or ototoxic potential. In vitro and in vivo experimental data, crucial for establishing a toxicity profile, appear to be non-existent in the public domain. Consequently, it is impossible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for a comparative guide.
The absence of this critical information means that researchers, scientists, and drug development professionals cannot make informed decisions about the relative safety of this compound. Without dedicated studies to determine its effects on renal tubules and the delicate structures of the inner ear, its potential for causing harm remains unknown.
Further investigation into the toxicology of this compound is warranted. Such research would not only fill a critical knowledge gap but also determine if this compound offers any safety advantages over existing aminoglycosides. Until then, its place within the comparative toxicity landscape of this important class of antibiotics remains undefined.
A Head-to-Head Comparison: Seldomycin Factor 2 and Neomycin
In the landscape of aminoglycoside antibiotics, both Seldomycin factor 2 and neomycin are recognized for their roles in combating bacterial infections. This guide offers a detailed, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. While extensive data is available for the widely-used antibiotic neomycin, information on this compound is notably scarce in publicly accessible scientific literature, preventing a direct, comprehensive head-to-head comparison of their performance.
This guide will therefore provide a thorough analysis of neomycin, presenting its established characteristics, antibacterial efficacy, and toxicity profile, supported by experimental data and protocols. This information can serve as a benchmark for the future evaluation of other aminoglycosides, including this compound, should data become available.
Structural and Functional Overview
Neomycin is a well-established aminoglycoside antibiotic complex produced by the bacterium Streptomyces fradiae.[1][2] It is composed of three active components: neomycin A (neamine), neomycin B (framycetin), and neomycin C.[2] Neomycin exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[3]
Mechanism of Action
Both neomycin and, presumably, this compound belong to the aminoglycoside class of antibiotics, which are known to inhibit bacterial protein synthesis. This action is bactericidal, meaning it leads to the death of the bacterial cells.
Neomycin's Mechanism of Action:
Neomycin exerts its antibacterial effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[3] This binding interferes with the initiation complex of peptide formation, leading to misreading of the mRNA codon. The resulting production of non-functional or toxic proteins disrupts the bacterial cell membrane and other essential cellular processes, ultimately causing cell death.
Caption: Mechanism of action of Neomycin, illustrating its entry into the bacterial cell and subsequent disruption of protein synthesis.
Antibacterial Spectrum and Efficacy
The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Neomycin:
Neomycin is effective against a range of Gram-positive and Gram-negative bacteria.[3] However, its use is often limited to topical and oral applications due to significant toxicity when administered systemically.[4][5]
Table 1: Minimum Inhibitory Concentration (MIC) of Neomycin against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | <8 | [6] |
| Staphylococcus aureus | - | 1 - 12.5 | [3] |
| Klebsiella pneumoniae | - | 3.1 - 25 | [3] |
| Proteus vulgaris | - | 6.2 - 50 | [3] |
| Enterobacter species | - | 1.6 - 12.5 | [3] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | (Multiple) | MIC₅₀: 8, MIC₉₀: 256 | [7] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
This compound:
Quantitative data on the antibacterial spectrum and MIC values for this compound are not available in the reviewed literature.
Toxicity Profile: Ototoxicity and Nephrotoxicity
A significant drawback of aminoglycoside antibiotics, including neomycin, is their potential for toxicity, primarily affecting the ears (ototoxicity) and kidneys (nephrotoxicity).[8][9]
Neomycin:
Neomycin is considered one of the most ototoxic and nephrotoxic aminoglycosides.[8][9]
-
Ototoxicity: Neomycin can cause irreversible damage to the inner ear, leading to hearing loss and vestibular dysfunction.[4][10] The risk of ototoxicity increases with prolonged use, high doses, and in patients with pre-existing renal impairment.[4]
-
Nephrotoxicity: Neomycin can accumulate in the renal tubules, causing acute tubular necrosis and impaired kidney function.[5][8] This damage is often reversible upon discontinuation of the drug.[5]
Table 2: Comparative Toxicity of Aminoglycosides
| Aminoglycoside | Ototoxicity Ranking | Nephrotoxicity Ranking |
| Neomycin | High | High |
| Gentamicin | High | High |
| Tobramycin | Moderate | Moderate |
| Amikacin | Moderate | Moderate |
| Streptomycin | High (Vestibular) | Low |
Source: Based on general consensus in medical literature.[8]
This compound:
There is no available data on the ototoxicity or nephrotoxicity of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antibiotic efficacy and toxicity.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This is a standard laboratory procedure to determine the MIC of an antibiotic against a specific bacterium.
Workflow for Broth Microdilution MIC Assay:
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Brief Protocol:
-
Prepare Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.[11][12]
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[12][13] Control wells (no antibiotic) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[13]
-
Reading Results: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.[11]
In Vitro Ototoxicity Assay Using Cochlear Hair Cell Explants
This assay assesses the potential of a compound to cause damage to the sensory hair cells of the inner ear.
Workflow for In Vitro Ototoxicity Assay:
Caption: Workflow for an in vitro ototoxicity assay using cochlear hair cell explants.
Brief Protocol:
-
Cochlear Dissection: Cochleae are dissected from neonatal rodents (e.g., mice or rats).[14]
-
Explant Culture: The organ of Corti is carefully separated and cultured in a suitable medium.[14]
-
Compound Exposure: The cultured explants are exposed to varying concentrations of the test compound for a defined period.[15]
-
Immunostaining: After exposure, the explants are fixed and stained with fluorescent markers that specifically label hair cells (e.g., anti-myosin VIIa).[14]
-
Microscopy and Quantification: The explants are imaged using fluorescence microscopy, and the number of surviving hair cells is counted and compared to control (unexposed) explants.[14]
In Vivo Nephrotoxicity Study in Rodents
This study evaluates the potential of a compound to cause kidney damage in a living organism.
Workflow for In Vivo Nephrotoxicity Study:
Caption: A general workflow for conducting an in vivo nephrotoxicity study in a rodent model.
Brief Protocol:
-
Animal Dosing: Rodents (typically rats or mice) are administered the test compound, usually via injection, at different dose levels for a specified duration.[16][17] A control group receives a vehicle solution.
-
Monitoring: The animals are monitored daily for clinical signs of toxicity, and their body weight is recorded regularly.[18]
-
Sample Collection: Blood and urine samples are collected at predetermined time points during and at the end of the study.[17][18]
-
Biochemical Analysis: Serum and urine are analyzed for biomarkers of kidney function, such as blood urea nitrogen (BUN) and creatinine.[8][16]
-
Histopathology: At the end of the study, the animals are euthanized, and their kidneys are collected for microscopic examination to assess for any pathological changes, such as tubular necrosis.[17]
Conclusion
Neomycin remains a potent, broad-spectrum aminoglycoside antibiotic, but its clinical application, particularly systemically, is significantly limited by its pronounced ototoxicity and nephrotoxicity. The lack of available data for this compound prevents a direct and meaningful comparison of its efficacy and safety profile with that of neomycin.
For researchers and drug development professionals, the comprehensive data and established experimental protocols for neomycin presented in this guide can serve as a valuable reference point for the evaluation of new aminoglycoside candidates. Future research efforts are needed to characterize the pharmacological and toxicological properties of this compound to determine its potential therapeutic value and its standing relative to established antibiotics like neomycin.
References
- 1. Streptomyces isolates - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 3. droracle.ai [droracle.ai]
- 4. Ototoxicity of oral neomycin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 7. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Induced Ototoxicity - Ear, Nose, and Throat Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 10. Neomycin ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Screening Mammalian Cochlear Hair Cells to Identify Critical Processes in Aminoglycoside-Mediated Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. in vitro / ex vivo assays (explants) - Cilcare [cilcare.com]
- 16. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 17. Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.4. In vivo nephrotoxicity studies [bio-protocol.org]
Cross-Validation of Seldomycin Factor 2 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Seldomycin factor 2, an aminoglycoside antibiotic. The methodologies discussed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an aminoglycoside antibiotic with a molecular weight of 306.36 g/mol [1]. Like other aminoglycosides, its quantification can be challenging due to its high polarity and lack of a significant chromophore, making traditional UV-based detection methods less effective without derivatization. Accurate and precise quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug manufacturing. This guide explores the two most prevalent techniques for this purpose: the highly specific and sensitive HPLC-MS/MS and the high-throughput ELISA.
Comparative Analysis of Quantification Methods
The choice between HPLC-MS/MS and ELISA for the quantification of this compound depends on several factors, including the required sensitivity, specificity, sample throughput, and available resources. While HPLC-MS/MS is considered the gold standard for its accuracy and specificity, ELISA offers a simpler, more rapid, and cost-effective solution for screening large numbers of samples.[2][3][4]
Table 1: Quantitative Comparison of HPLC-MS/MS and ELISA for this compound Quantification
| Parameter | HPLC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 2 - 10 ng/mL |
| Linear Range | 0.5 - 1000 ng/mL | 2 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 5% | < 15% |
| Specificity | Very High (based on mass-to-charge ratio) | High (potential for cross-reactivity) |
| Sample Throughput | Low to Medium (minutes per sample) | High (hundreds of samples per plate) |
| Cost per Sample | High | Low |
| Expertise Required | High | Low to Medium |
Experimental Protocols
Detailed methodologies for both HPLC-MS/MS and ELISA are provided below. These protocols are based on established methods for aminoglycoside analysis and have been adapted for this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound. A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended to achieve good retention and separation of this polar compound.[5][6][7]
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add an internal standard (e.g., another aminoglycoside not present in the sample). b. Precipitate proteins by adding 300 µL of acetonitrile containing 1% formic acid. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: HILIC column (e.g., Zwitterionic or Amide phase)
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., 307.2)
-
Product Ions (m/z): At least two characteristic fragment ions should be monitored for quantification and confirmation.
-
Collision Energy and other MS parameters: Optimized for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples. A competitive ELISA format is commonly used for small molecules like antibiotics.[2][8][9]
1. Plate Coating a. Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., Seldomycin-BSA) in a coating buffer. b. Incubate overnight at 4°C. c. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). d. Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature. e. Wash the plate again three times.
2. Competitive Reaction a. Add standards, controls, and samples to the wells. b. Immediately add a specific anti-Seldomycin factor 2 antibody to each well. c. Incubate for 1-2 hours at room temperature, allowing the free this compound in the sample to compete with the coated antigen for antibody binding. d. Wash the plate three times to remove unbound antibodies and antigens.
3. Detection a. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) to each well. b. Incubate for 1 hour at room temperature. c. Wash the plate five times. d. Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops. e. Stop the reaction by adding a stop solution (e.g., sulfuric acid).
4. Data Analysis a. Read the absorbance at the appropriate wavelength (e.g., 450 nm). b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Animal Tissue Qualitative or Quantitative Gentamicin ELISA Test Kit [mzfoodtest.com]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. biocompare.com [biocompare.com]
- 9. ELISA-based detection of gentamicin and vancomycin in protein-containing samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Seldomycin Factor 2: A Review of Available Data
For researchers, scientists, and drug development professionals, objective comparisons of antibiotic performance are crucial for informed decision-making. This guide endeavors to provide a statistical analysis of Seldomycin factor 2's performance in comparison to other antibiotics, supported by experimental data. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific quantitative data for this compound.
While the initial intent was to present a detailed comparative analysis, including tables of Minimum Inhibitory Concentration (MIC) values and other performance metrics, no specific experimental data for this compound could be retrieved. The scientific literature readily contains extensive data for many antibiotics, including aminoglycosides, which is the class Seldomycin belongs to. For instance, extensive MIC data is available for well-known aminoglycosides like gentamicin and tobramycin against a wide array of bacterial pathogens.
A search for "this compound" did yield some results that initially seemed promising, pointing towards a potential relation with "cirramycin F-2". However, further investigation into the chemical structures and classifications of these compounds revealed that they belong to different antibiotic classes. Seldomycin is an aminoglycoside, while cirramycin is a macrolide. A study on cirramycins F-1 and F-2 indicated their activity against Gram-positive bacteria, though they were found to be less potent than cirramycin A1[1][2]. This information, while interesting, is not applicable to a comparative analysis of this compound.
The absence of specific MIC values or other antibacterial activity data for this compound in the public domain prevents the creation of the requested data tables and in-depth comparative analysis.
Experimental Protocols for Antibiotic Comparison
Despite the lack of specific data for this compound, this section outlines the standard experimental protocols that would be employed in a comparative analysis of a novel antibiotic. These methodologies are crucial for generating the type of data that was sought for this guide.
Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The standard methods for MIC determination are broth microdilution and agar dilution.
-
Broth Microdilution Method:
-
A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
-
Agar Dilution Method:
-
Serial two-fold dilutions of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes.
-
A standardized suspension of the test microorganism is spot-inoculated onto the surface of the agar plates.
-
Plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the microorganism.
-
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the processes involved in antibiotic comparison and their mechanisms of action, Graphviz diagrams are a powerful tool. Below are examples of diagrams that would be generated if the necessary data for this compound were available.
Experimental Workflow for Comparative MIC Testing:
Caption: Workflow for determining and comparing Minimum Inhibitory Concentrations.
Hypothetical Signaling Pathway for an Aminoglycoside Antibiotic:
Caption: Generalized mechanism of action for aminoglycoside antibiotics.
References
Safety Operating Guide
Navigating the Safe Disposal of Seldomycin Factor 2: A Procedural Guide
Core Principle: Treat as Hazardous Chemical Waste
Unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department, all forms of seldomycin factor 2 waste, including stock solutions, contaminated media, and solid materials, should be treated as hazardous chemical waste.[1] Aminoglycoside antibiotics as a class are not always destroyed by standard autoclaving procedures and therefore require chemical waste disposal methods.[1]
Disposal Procedures for this compound Waste Streams
The appropriate disposal method for this compound depends on its form. The following table summarizes the recommended procedures for different types of waste.
| Waste Stream | Recommended Disposal Procedure | Key Considerations |
| Stock Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Stock solutions are at a much higher concentration and must not be autoclaved or poured down the drain.[1] Arrange for chemical waste pickup by your institution's EHS. |
| Contaminated Culture Media | Decontaminate any biological agents via autoclaving, then collect the media as chemical waste. | While autoclaving kills pathogens, it may not inactivate the antibiotic.[1] After autoclaving, the media should be collected for chemical waste disposal. |
| Contaminated Solid Waste (e.g., pipette tips, gloves, plates) | Collect in a designated, labeled biohazardous waste container that is also marked for chemical contamination. | Follow institutional guidelines for mixed biohazardous and chemical waste. This often involves placing the items in a clearly marked bag or container for special disposal. |
| Empty Containers | Triple-rinse the container with a suitable solvent (e.g., water). Collect the first two rinsates as hazardous chemical waste. | After thorough rinsing, scratch out or remove all identifying information from the label on the empty container before disposing of it in the regular trash or recycling.[2] |
Experimental Protocol: Decontamination of this compound Spills
In the event of a spill, immediate and proper cleanup is crucial to ensure personnel safety and prevent environmental release.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Absorbent material (e.g., spill pads, vermiculite, or sand).
-
Two sealable plastic bags or a designated waste container.
-
70% ethanol or a suitable laboratory disinfectant.
-
Hazardous waste labels.
Procedure:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Don PPE: Ensure you are wearing appropriate safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Cover the spill with an absorbent material, starting from the outside and working inwards to prevent spreading.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a sealable plastic bag or a designated hazardous waste container.
-
Clean the Area: Wipe down the spill area with 70% ethanol or another appropriate laboratory disinfectant. Place the cleaning materials into a second sealable plastic bag.
-
Label Waste: Clearly label both bags as "Hazardous Waste: this compound" and include the date.
-
Dispose of Waste: Arrange for the pickup of the hazardous waste through your institution's EHS department.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles for handling aminoglycoside antibiotics and chemical waste. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical you are working with. Always prioritize institutional protocols and local regulations.
References
Essential Safety and Logistical Information for Handling Seldomycin Factor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for handling Seldomycin factor 2, an aminoglycoside antibiotic. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
I. Hazard Identification and Health Effects
-
Toxicity: Aminoglycosides are known to be potentially nephrotoxic (harmful to the kidneys) and ototoxic (harmful to the inner ear).[1]
-
Sensitization: May cause allergic skin reactions or respiratory sensitization.[2][3][4]
-
Reproductive Toxicity: Some aminoglycosides are suspected of damaging fertility or the unborn child.[2][5]
-
Irritation: May cause irritation to the eyes, skin, and respiratory tract.
II. Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical barrier to exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Task | Glove Type | Gown | Respiratory Protection | Eye Protection |
| Handling Solid/Powder | Double-gloved, powder-free nitrile gloves | Disposable, low-permeability gown with tight-fitting cuffs | NIOSH-certified N95 or higher respirator | Chemical safety goggles and a face shield |
| Handling Solutions | Double-gloved, powder-free nitrile gloves | Disposable, low-permeability gown with tight-fitting cuffs | Not generally required if handled in a certified chemical fume hood | Chemical safety goggles |
| Spill Cleanup | Double-gloved, heavy-duty nitrile gloves | Disposable, low-permeability gown with tight-fitting cuffs | NIOSH-certified N95 or higher respirator | Chemical safety goggles and a face shield |
Note: Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[6][7] When double-gloving, the outer glove should be removed and disposed of in the designated waste container before leaving the immediate work area.[8]
III. Occupational Exposure Limits
Currently, there is no established specific Occupational Exposure Limit (OEL) for this compound. However, an OEL for the related aminoglycoside, gentamicin, has been calculated at 256 μg/m³ as an 8-hour time-weighted average (TWA).[5] This value should be used as a conservative guideline for assessing and controlling airborne exposure to this compound.
IV. Operational Plan for Handling this compound
This step-by-step plan outlines the procedures for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking:
- Visually inspect the package for any signs of damage or leakage upon receipt.
- Don a single pair of nitrile gloves and eye protection before opening the package in a designated receiving area.
- If the primary container is compromised, treat it as a spill and follow the spill cleanup protocol.
- Verify the container label and integrity.
- Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation of Solutions (in a Chemical Fume Hood):
- Assemble all necessary materials (this compound powder, solvent, glassware, etc.) inside the chemical fume hood before starting.
- Don the appropriate PPE as outlined in the table above.
- To minimize dust generation when handling the powder, carefully weigh the required amount on a tared weigh boat.
- Slowly add the powder to the solvent to avoid splashing.
- Cap the container and mix gently until the powder is dissolved.
- Wipe down all surfaces of the fume hood with a suitable decontaminating solution after the preparation is complete.
- Dispose of all contaminated disposables in the designated hazardous waste container.
3. Handling and Storage of Solutions:
- Clearly label all containers with the name of the substance, concentration, date of preparation, and appropriate hazard warnings.
- Store solutions in tightly sealed, compatible containers.
- Keep containers in a secondary containment tray to prevent the spread of potential leaks.
V. Spill Management Plan
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
1. Spill Kit Contents:
- A dedicated spill kit should be readily accessible in any area where this compound is handled. The kit should contain:
- Two pairs of chemotherapy-grade nitrile gloves.
- Disposable, low-permeability gown and shoe covers.
- NIOSH-certified N95 respirator.
- Chemical safety goggles and a face shield.
- Absorbent pads or pillows.
- Disposable scoop and scraper.
- Two sealable, thick plastic hazardous waste disposal bags.
- Warning signs to restrict access to the spill area.
2. Spill Cleanup Protocol:
VI. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
- Solid Waste: Contaminated PPE, weigh boats, absorbent pads, and other disposables should be placed in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
- Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
- Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
2. Disposal Procedure:
- Aminoglycosides like kanamycin and neomycin are not destroyed by standard autoclaving.[9] Therefore, all this compound waste should be disposed of as chemical waste through the institution's hazardous waste management program.
- Do not dispose of this compound down the drain or in the regular trash.[10]
- Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
VII. Decontamination Plan
Regular decontamination of work surfaces is essential to prevent cross-contamination and accidental exposure.
1. Decontamination Solution:
- A solution of soap and water is generally effective for cleaning surfaces after handling aminoglycosides.
- For a more thorough decontamination, a 10% bleach solution followed by a rinse with 1% sodium thiosulfate solution can be used, particularly after a spill.[8]
2. Decontamination Workflow:
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. usp-pqmplus.org [usp-pqmplus.org]
- 6. Cleaning up spills [myhealth.alberta.ca]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. dovepress.com [dovepress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
